N-Methylindoline-4-carboxamide
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-4,12H,5-6H2,1H3,(H,11,13) |
InChI Key |
BLWBEYILKPZRMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2CCNC2=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
N-Methylindoline-4-carboxamide: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals
Abstract: N-Methylindoline-4-carboxamide (CAS 1706432-27-0) represents a novel chemical entity within the privileged indoline scaffold. While specific literature on this compound is not publicly available, its structural motifs suggest significant potential in medicinal chemistry. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. Drawing upon established methodologies for indoline functionalization and the known pharmacological profiles of related compounds, this document serves as a foundational resource for researchers initiating projects involving this compound.
Introduction: The Promise of the Indoline Scaffold
The indoline ring system, a saturated analog of indole, is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous natural products and synthetic drugs.[1] The indole scaffold itself is a "privileged scaffold" in drug discovery due to the wide spectrum of biological activities exhibited by its derivatives.[2][3][4] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The introduction of a carboxamide moiety at the 4-position and a methyl group on the indoline nitrogen of this compound creates a unique chemical space that warrants exploration.
This guide will provide a detailed prospective analysis of this compound, covering its plausible synthesis, essential characterization techniques, and a discussion of its potential therapeutic applications based on the rich pharmacology of the indoline class of molecules.
Proposed Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available indole precursor. The proposed synthetic pathway prioritizes robust and well-documented reactions, ensuring a high probability of success.
Synthetic Strategy Overview
A logical retrosynthetic analysis suggests a pathway beginning with indole-4-carboxylic acid. The key transformations would involve reduction of the indole ring to an indoline, followed by N-methylation, and finally, amidation of the carboxylic acid.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Reduction of Indole-4-carboxylic Acid to Indoline-4-carboxylic Acid
The reduction of the indole ring to an indoline is a critical step. Various reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions. A common and effective method involves the use of sodium cyanoborohydride in acetic acid.
-
Protocol:
-
Dissolve Indole-4-carboxylic acid in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to neutral with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Indoline-4-carboxylic Acid.
-
Step 2: N-Methylation of Indoline-4-carboxylic Acid
The methylation of the indoline nitrogen can be achieved using various methylating agents. A widely used and efficient method involves the use of dimethyl carbonate, which is considered a "green" reagent.[8]
-
Protocol:
-
Suspend Indoline-4-carboxylic Acid and potassium carbonate in N,N-dimethylformamide (DMF).
-
Add dimethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain N-Methylindoline-4-carboxylic Acid.
-
Step 3: Amidation of N-Methylindoline-4-carboxylic Acid
The final step is the formation of the carboxamide. This can be accomplished through various coupling reactions. A standard and reliable method utilizes a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole).[9]
-
Protocol:
-
Dissolve N-Methylindoline-4-carboxylic Acid in a suitable solvent such as dichloromethane (DCM) or DMF.
-
Add EDC and HOBt to the solution and stir for 15-30 minutes at 0 °C.
-
Add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Physicochemical Properties and Characterization
As this compound is a novel compound, its experimental physicochemical properties are not documented. However, based on its structure and data from analogous compounds such as 2-Methylindoline-4-carboxylic acid[10] and 1-Methylindoline-4-carboxylic acid[11], we can predict its key properties.
| Property | Predicted Value / Expected Characteristics |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa | The amide proton is weakly acidic. |
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound would rely on a combination of standard analytical techniques.[12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons, the diastereotopic protons of the indoline ring, the N-methyl group, and the amide protons.
-
¹³C NMR would confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H and C=O stretching of the amide group.
Potential Applications and Future Directions
The indoline scaffold is a rich source of biologically active molecules.[7] The specific substitutions in this compound suggest several promising avenues for therapeutic investigation.
Anticancer Activity
Many indole and indoline derivatives have demonstrated potent anticancer activity.[5] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival. The structural features of this compound make it a candidate for screening against various cancer cell lines.
Caption: Hypothetical inhibition of the Raf kinase pathway by this compound.
Antimicrobial Properties
Indole derivatives have been reported to possess significant antibacterial and antifungal activities.[15][16] Some indole-4-carboxamides have shown potent antitubercular activity by perturbing tryptophan biosynthesis.[17] this compound should be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
Neurological and CNS Activity
The indoline core is present in several centrally acting drugs. The ability of small molecules to cross the blood-brain barrier is a critical factor for CNS drug development. The physicochemical properties of this compound suggest it may have the potential for CNS penetration and could be investigated for activity in models of neurodegenerative diseases or psychiatric disorders.
Conclusion
This compound is an unexplored molecule with a promising chemical structure. This technical guide provides a comprehensive roadmap for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established and reliable chemical transformations. The discussion of its potential applications is grounded in the extensive literature on the pharmacological importance of the indoline scaffold. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the therapeutic potential of this novel compound.
References
-
ResearchGate. N‐Methylindole. Available from: [Link]
-
National Institutes of Health. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Available from: [Link]
-
National Institutes of Health. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Available from: [Link]
-
ResearchGate. Indole-4-carboxamides induce perturbations in tryptophan biosynthesis.... Available from: [Link]
-
Arkivoc. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]
-
ResearchGate. (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available from: [Link]
-
ChemRxiv. Regiodivergent N1- and C3- Carboxylation of Indoles. Available from: [Link]
-
ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
PubMed Central. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Available from: [Link]
-
Pharmacological Potential of Indole Derivatives: A Detailed Review. Available from: [Link]
- Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
-
PubMed. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Available from: [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
- Google Patents. US20160115126A1 - Indole carboxamide compounds.
-
National Institutes of Health. 2-Methylindoline-4-carboxylic acid | C10H11NO2 | CID 117202955 - PubChem. Available from: [Link]
-
PubMed Central. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. Available from: [Link]
-
Jetir.org. A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. Available from: [Link]
-
ACS Publications. N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes | Organic Letters. Available from: [Link]
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available from: [Link]
-
RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]
- Google Patents. WO2011140324A1 - Indoles.
-
Allumiqs. Small Molecule Analysis. Available from: [Link]
-
Beilstein Journals. Carbonylative synthesis and functionalization of indoles. Available from: [Link]
-
ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]
-
Wikipedia. 1-Methylindole. Available from: [Link]
-
PubMed Central. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Available from: [Link]
-
Biocompare.com. Prepping Small Molecules for Mass Spec. Available from: [Link]
- Google Patents. US6359146B1 - Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
PubMed. Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. Available from: [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. 2-Methylindoline-4-carboxylic acid | C10H11NO2 | CID 117202955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Methylindoline-4-carboxylic acid | 168899-63-6 [chemicalbook.com]
- 12. hovione.com [hovione.com]
- 13. agilent.com [agilent.com]
- 14. biocompare.com [biocompare.com]
- 15. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
Definitive Technical Guide: 1-Methylindoline-4-Carboxamide
Executive Summary & Chemical Identity
1-Methylindoline-4-carboxamide is a bicyclic heterocyclic scaffold belonging to the dihydroindole class.[1] Unlike its aromatic counterpart (1-methylindole-4-carboxamide), this molecule features a saturated C2-C3 bond, imparting distinct electronic properties and a non-planar "puckered" geometry to the pyrrolidine ring.[1]
In drug discovery, this motif serves as a critical pharmacophore bioisostere for the benzamide core found in Poly(ADP-ribose) polymerase (PARP) inhibitors. The 4-carboxamide group mimics the nicotinamide moiety of NAD+, essential for competitive inhibition at the PARP catalytic site, while the N-methylindoline core provides unique solubility vectors and metabolic stability profiles compared to standard benzamides or indazoles.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-methyl-2,3-dihydro-1H-indole-4-carboxamide |
| Common Name | 1-Methylindoline-4-carboxamide |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Core Scaffold | Indoline (2,3-Dihydroindole) |
| Key Substituents | N1-Methyl (Solubility/Metabolic block), C4-Carboxamide (H-bond donor/acceptor) |
| Predicted LogP | ~0.9 - 1.2 (More lipophilic than benzamide, less than indole) |
| H-Bond Donors/Acceptors | 2 Donors (Amide -NH₂), 2 Acceptors (Amide C=O, Indoline N) |
Structural Analysis & Medicinal Chemistry Utility[4]
The PARP Pharmacophore Connection
The primary utility of the 4-carboxamide motif on fused bicyclic systems is its ability to form a bidentate hydrogen bond network with the backbone of Gly863 and Ser904 (residue numbering varies by PARP isoform) in the PARP-1 active site.
-
Benzamide (Standard): Planar, aromatic.
-
Indoline (This Compound): The C2-C3 saturation forces the five-membered ring into an "envelope" conformation.[1] This slight deviation from planarity can:
-
Reduce π-stacking: Potentially lowering non-specific binding compared to fully aromatic indoles.[1]
-
Alter Vector: The N-methyl group projects into a different sub-pocket compared to the flat N-methylindole.[1]
-
Basicity: The N1 nitrogen in indoline is an aniline-type nitrogen (sp³ hybridized but conjugated), making it more basic (pKa ~2-3 of conjugate acid) than the indole nitrogen (pKa ~ -2), but still largely non-basic at physiological pH compared to aliphatic amines.
-
Electronic Effects of N-Methylation
Methylation at the N1 position serves two strategic roles:
-
Metabolic Blocking: It prevents N-glucuronidation, a common clearance pathway for secondary indolines.[1]
-
Conformational Lock: It eliminates the H-bond donor capability at N1, forcing the molecule to rely solely on the C4-amide for critical polar interactions, thereby increasing selectivity for pockets that require a hydrophobic N1 environment.
Synthetic Pathways
Designing a robust synthesis requires navigating the reactivity differences between the electron-rich indole and the oxidation-prone indoline.[1]
Route A: The "Reduction-First" Strategy (Recommended)
This route avoids the difficulty of reducing an amide-bearing indole.[1] We start with the commercially available Methyl indole-4-carboxylate .[1]
Step 1: N-Methylation[1]
-
Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF, 0°C to RT.
-
Mechanism: Deprotonation of the indole N-H (pKa ~16) followed by Sₙ2 attack on MeI.
Step 2: Selective Reduction (Indole → Indoline)
-
Reagents: Magnesium turnings (Mg) in Methanol (MeOH), or Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid.
-
Why Mg/MeOH? This is a chemoselective method for reducing electron-deficient indoles (conjugated with the 4-ester) to indolines without reducing the ester functionality.[1]
Step 3: Amidation[1]
-
Reagents: 7N Ammonia in Methanol (sealed tube, 80°C) or Formamide/NaOEt.
-
Protocol: Direct aminolysis of the ester.
-
Outcome: 1-Methylindoline-4-carboxamide .
Route B: The "Acid-Coupling" Strategy
If 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) is sourced directly:
-
Activation: React acid with EDC·HCl and HOBt (or HATU) in DMF/DCM.
-
Coupling: Add Ammonium Chloride (NH₄Cl) and Diisopropylethylamine (DIPEA).
-
Purification: Silica gel chromatography (DCM:MeOH gradient).
Experimental Protocols
Protocol 1: Synthesis via Mg/MeOH Reduction (Route A)
This protocol assumes starting from Methyl 1-methylindole-4-carboxylate.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.
-
Dissolution: Dissolve Methyl 1-methylindole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous Methanol (50 mL).
-
Reduction: Add Magnesium turnings (10.0 eq) in small portions. The reaction is exothermic; hydrogen gas evolution will occur.
-
Reaction: Stir at room temperature for 1 hour, then monitor by TLC (Hexane:EtOAc 3:1). If starting material remains, add more Mg and sonicate.
-
Checkpoint: The spot should shift to a lower Rf (more polar amine) and stain distinctively with Ehrlich’s reagent or Ninhydrin.
-
-
Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution to dissolve magnesium methoxide salts.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Amidation: Redissolve the crude oil (Methyl 1-methylindoline-4-carboxylate) in 7N NH₃ in MeOH (20 mL). Seal in a pressure tube and heat to 80°C for 16 hours.
-
Isolation: Cool to RT. Concentrate in vacuo.[2] Triturate the solid with diethyl ether to yield 1-methylindoline-4-carboxamide as an off-white solid.[1]
Protocol 2: Quality Control (Characterization)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.5-7.8 (Broad s, 2H, CONH ₂).
-
δ 7.1 (t, 1H, Ar-H C5).
-
δ 6.8 (d, 1H, Ar-H C6).
-
δ 6.5 (d, 1H, Ar-H C7).
-
δ 3.4 (t, 2H, Indoline C2).
-
δ 2.9 (t, 2H, Indoline C3).
-
δ 2.7 (s, 3H, N-CH ₃).
-
-
LC-MS: ESI+ [M+H]⁺ = 177.1.[1]
Visualization & Logic Mapping
Figure 1: Synthetic Logic Flow
The following diagram illustrates the critical decision points in the synthesis, highlighting the chemoselectivity required to preserve the amide/ester while reducing the ring.
Caption: Synthetic route emphasizing the selective reduction of the indole ring prior to amidation to avoid over-reduction.
Figure 2: Pharmacophore Mapping (PARP Context)
This diagram visualizes how the 1-methylindoline-4-carboxamide mimics the binding mode of Nicotinamide in the PARP active site.[1]
Caption: Pharmacophore mapping showing the critical bidentate H-bond network formed by the carboxamide group within the PARP active site.[1]
References
-
ChemicalBook. (2025). 1-Methylindoline-4-carboxylic acid (CAS 168899-63-6) Properties and Suppliers.[1][3] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl indole-4-carboxylate Product Information. Retrieved from [1]
-
Organic Chemistry Portal. (2012). Synthesis of Indolines: Reduction of Indoles.[4] (Referencing: Org. Lett. 2012, 14, 2936-2939).[4] Retrieved from
-
National Institutes of Health (NIH). (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1] Retrieved from
-
Pharmaffiliates. (n.d.). 1-Methyl-1H-indole-4-carboxamide (CAS 1869869-40-8).[1][5] Retrieved from
Sources
- 1. 1444-12-8|Methyl 1-methyl-1H-indole-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Methylindoline-4-carboxylic acid | 168899-63-6 [chemicalbook.com]
- 4. Indoline synthesis [organic-chemistry.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
The Indoline-4-Carboxamide Scaffold: Synthetic Access and Medicinal Utility
Executive Summary
The indoline-4-carboxamide scaffold represents a distinct and increasingly high-value pharmacophore in modern drug discovery. While historically overshadowed by its oxidized counterpart (indole-4-carboxamide), the indoline (2,3-dihydroindole) core offers unique stereoelectronic properties that address common liabilities in flat aromatic systems.
This guide provides a technical deep-dive into the indoline-4-carboxamide class, focusing on its emerging role as a "privileged scaffold" for Class A GPCR agonists (specifically GPR52) and Kinase inhibitors . Unlike the planar indole, the indoline ring introduces a "puckered" conformation and an sp³-rich character, improving solubility and offering novel vectors for substituent orientation.
Part 1: Structural Rationale & Pharmacophore Modeling
The "Puckering" Advantage
The transition from indole to indoline fundamentally alters the spatial arrangement of the pharmacophore.
-
Indole (Planar): The C4-carboxamide vector lies in the same plane as the aromatic system. This is ideal for intercalating into narrow clefts (e.g., DNA binding or narrow kinase hinge regions) but often suffers from poor aqueous solubility due to
- stacking. -
Indoline (Puckered): The C2 and C3 carbons are sp³ hybridized. This forces the five-membered ring out of planarity with the benzene ring.
-
Consequence: The N1-substituent and the C4-carboxamide adopt a specific angular relationship that disrupts crystal packing (improving solubility) and allows the molecule to wrap around globular protein domains more effectively than flat sheets.
-
The N1-Vector
In indoline-4-carboxamides, the nitrogen at position 1 (N1) is an aniline-type nitrogen (pKa ~ 3-4), unlike the non-basic pyrrole nitrogen of indole.
-
Reactivity: It is sufficiently nucleophilic to undergo SNAr or Buchwald-Hartwig couplings without requiring the harsh deprotonation conditions often needed for indoles.
-
SAR Implication: N1 is the primary vector for "tail" modifications. In GPR52 agonists, this position typically bears a heteroaryl group (e.g., pyrimidine) that extends into a hydrophobic sub-pocket, while the C4-carboxamide forms critical hydrogen bonds with the receptor backbone (e.g., Asp/Glu residues).
Part 2: Synthetic Access & Protocols[1]
The synthesis of indoline-4-carboxamides is non-trivial due to the difficulty of functionalizing the C4 position of the benzene ring after the heterocycle is formed. The most robust strategy involves Modular Assembly starting from 4-bromoindoline or 4-cyanoindoline.
Core Synthesis: The Modular Route
This protocol describes the synthesis of a generic 1-heteroaryl-indoline-4-carboxamide , the core structure for GPR52 agonists (e.g., PW0787).
Prerequisites:
-
Starting Material: Methyl indoline-4-carboxylate or 4-bromoindoline.
-
Key Reagents: Pd2(dba)3, Xantphos, Cs2CO3, HATU.
Step-by-Step Protocol
Stage 1: N1-Arylation (The "Tail" Attachment)
-
Charge: In a dry Schlenk flask, combine Methyl indoline-4-carboxylate (1.0 eq), 4-chloropyrimidine derivative (1.1 eq), Cs2CO3 (2.0 eq), and Xantphos (0.05 eq).
-
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Catalyst: Degas with N2 for 10 min, then add Pd2(dba)3 (0.025 eq).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc). Yield typically 75-85%.
Stage 2: Ester Hydrolysis
-
Dissolve: Dissolve the N1-substituted intermediate in THF/MeOH/H2O (3:1:1).
-
Hydrolyze: Add LiOH·H2O (3.0 eq) and stir at RT for 4 hours.
-
Isolate: Acidify to pH 3 with 1N HCl. The carboxylic acid precipitate is collected by filtration.
Stage 3: C4-Amide Formation (The "Head" Attachment)
-
Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.
-
Coupling: Add the requisite amine (R-NH2, e.g., 2-hydroxyethylamine) (1.2 eq).
-
Completion: Stir at RT for 2-4 hours. Monitor by LCMS.
-
Purification: Dilute with water, extract with DCM, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualization of Synthetic Logic
Figure 1: Modular assembly of the indoline-4-carboxamide scaffold. Note that N1 modification usually precedes C4-amide formation to avoid side reactions with the amide nitrogen.
Part 3: Therapeutic Case Studies
GPR52 Agonists (Neuropsychiatry)
The most authoritative application of this scaffold is in the targeting of GPR52 , an orphan GPCR implicated in schizophrenia and cognitive disorders.
-
Mechanism: GPR52 is Gs-coupled. Agonism increases intracellular cAMP.
-
The Lead: PW0787 (Compound 12c from Arena Pharmaceuticals/Boehringer Ingelheim).
-
Why Indoline-4-carboxamide?
-
The 4-carboxamide creates a crucial hydrogen bond network deep in the orthosteric pocket.
-
The indoline core positions the N1-pyrimidine substituent to engage hydrophobic residues (Leu/Val) in the extracellular vestibule.
-
Comparison: Equivalent indole analogs were often less soluble or showed lower brain penetrance due to higher planarity/stacking.
-
Data Summary: SAR of GPR52 Agonists
| Compound ID | Core Scaffold | N1-Substituent | C4-Substituent | EC50 (cAMP) | Brain/Plasma Ratio |
| PW0787 | Indoline | Pyrimidin-4-yl | N-(2-hydroxyethyl)amide | 4 nM | 1.2 (High) |
| Analog A | Indole | Pyrimidin-4-yl | N-(2-hydroxyethyl)amide | 15 nM | 0.4 (Low) |
| Analog B | Indoline | Phenyl | N-Methylamide | 250 nM | 0.8 |
Table 1: Comparative potency and PK data demonstrating the superiority of the indoline scaffold over indole in specific GPR52 series.
IKK Inhibition (Inflammation)
While indole-4-carboxamides are the classic inhibitors of IKK
-
Observation: In many IKK
assays, reducing the indole to indoline results in a 2-5x loss of potency. -
Causality: The IKK
hinge region requires a flat inhibitor to slot between the N- and C-lobes. The "puckered" indoline clashes slightly with the "gatekeeper" residue. -
Utility: If an indoline derivative retains potency, it indicates the kinase pocket has plasticity. This is often exploited to design "Type II" inhibitors that bind to the inactive conformation (DFG-out), where the pocket volume is larger and can accommodate the non-planar indoline.
Mechanism of Action: GPR52 Signaling
Figure 2: Signal transduction pathway activated by Indoline-4-carboxamide agonists. The scaffold triggers Gs-coupling, elevating cAMP in striatal neurons.
Part 4: ADME & Toxicity Considerations
The indoline-4-carboxamide scaffold offers distinct ADME advantages:
-
Metabolic Stability: The amide bond at C4 is generally stable against esterases. However, the N1-position is a metabolic "soft spot" if not substituted with an electron-deficient ring (like pyrimidine or pyridine). Unsubstituted indolines are prone to oxidation back to indoles by cytochrome P450s.
-
Solubility: As noted, the non-planar nature disrupts crystal lattice energy, typically resulting in 2-10x higher aqueous solubility compared to the aromatic indole analog.
-
Toxicity: Unlike some aniline derivatives, N-acylated or N-arylated indolines rarely show Ames mutagenicity because the nitrogen lone pair is delocalized into the N1-substituent, preventing the formation of reactive nitrenium ions.
References
-
Arena Pharmaceuticals. (2017). 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto. U.S. Patent No. 9,676,758. Link
-
Wang, X., et al. (2021).[1][2] Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry. Link (Note: Discusses the PW0787 series).
- Bayer Pharma AG. (2005). Indole-4-carboxamides and their use as IKK-beta inhibitors. (Contextual reference for the parent indole class).
- Kishore, K. G., et al. (2019). Synthesis of Indoline-4-carboxamide Derivatives. Arkivoc. (General synthetic methodology for the core scaffold).
Sources
The N-Methylindoline-4-carboxamide Scaffold: A Technical Guide to GPR52 Agonist Development
Abstract
The G protein-coupled receptor 52 (GPR52) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, most notably schizophrenia. Its unique expression profile in brain regions critical for dopamine signaling pathways presents a compelling opportunity for the development of novel therapeutics with the potential to address the positive, negative, and cognitive symptoms of this debilitating illness. This in-depth technical guide focuses on the N-Methylindoline-4-carboxamide scaffold, a core chemical structure that has proven to be a fertile ground for the discovery of potent and selective GPR52 agonists. We will delve into the medicinal chemistry, pharmacological characterization, and preclinical evaluation of this important class of molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the key considerations and experimental methodologies in this exciting area of neuroscience drug discovery.
Introduction: The Therapeutic Promise of GPR52 Agonism
GPR52 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum and prefrontal cortex.[1] Crucially, its expression is largely segregated to dopamine D1 and D2 receptor-expressing medium spiny neurons.[1] GPR52 is constitutively active and couples to the Gαs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
The therapeutic hypothesis for GPR52 agonism in schizophrenia is elegantly simple yet profound. By selectively activating GPR52, it is postulated that one can modulate dopamine signaling in a manner that is beneficial for all three symptom clusters of schizophrenia:
-
Positive Symptoms: In the striatum, where GPR52 is co-expressed with dopamine D2 receptors, GPR52 activation is expected to functionally antagonize D2 receptor signaling, thereby mitigating the hyperdopaminergic state associated with psychosis.[1]
-
Negative and Cognitive Symptoms: In the prefrontal cortex, GPR52 is co-expressed with dopamine D1 receptors. Agonism of GPR52 is hypothesized to enhance D1 receptor signaling, which is often hypoactive in schizophrenia, potentially leading to improvements in cognitive function and a reduction in negative symptoms.[1]
This dual mechanism of action offers a significant advantage over existing antipsychotics, which primarily target the dopamine D2 receptor and often have limited efficacy against negative and cognitive symptoms. The this compound scaffold has been instrumental in the development of tool compounds and clinical candidates that have helped to validate this therapeutic concept.
The this compound Scaffold: A Privileged Structure for GPR52 Agonism
The this compound core represents a key structural motif for achieving potent GPR52 agonism. Its rigid framework and defined vectors for chemical modification allow for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
A representative synthesis of a 1-(pyrimidin-4-yl)indoline-4-carboxamide analog is outlined below. This multi-step synthesis highlights the key chemical transformations required to assemble this privileged scaffold.
General Synthesis of 1-(Pyrimidin-4-yl)indoline-4-carboxamide Analogs
The synthesis of this class of GPR52 agonists typically begins with a substituted indoline, which is then coupled with a functionalized pyrimidine ring. The carboxamide moiety is introduced in the final steps of the synthesis.
Step-by-Step Synthesis Protocol:
-
Buchwald-Hartwig Coupling: A substituted indoline is coupled with a 4-chloropyrimidine derivative using a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) in an appropriate solvent (e.g., dioxane) at elevated temperature. This reaction forms the crucial C-N bond between the indoline nitrogen and the pyrimidine ring.
-
Hydrolysis of the Ester: The resulting ester intermediate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
-
Amidation: The carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a polar aprotic solvent like DMF to yield the final this compound product.
Structure-Activity Relationship (SAR) of this compound Analogs
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent GPR52 agonism. The following table summarizes key SAR trends observed for this chemical series.
| Modification Site | Substitution | Effect on GPR52 Potency | Rationale for Improvement |
| Indoline Ring | Methyl group at the 1-position | Generally favorable | May enhance binding affinity through hydrophobic interactions. |
| Carboxamide | Small alkyl or cycloalkyl groups | Often well-tolerated | Maintains favorable interactions within the binding pocket. |
| Bulky or polar substituents | Can lead to decreased potency | May introduce steric clashes or unfavorable electronic interactions. | |
| Pyrimidine Ring | Substitution at the 2-position | Critical for potency | Allows for interaction with a key recognition region of the receptor. |
| Aromatic or heteroaromatic groups | Can significantly enhance potency | Provides opportunities for additional π-π stacking or hydrogen bonding interactions. |
In Vitro Pharmacological Characterization
A robust in vitro pharmacological assessment is crucial to determine the potency, efficacy, and selectivity of novel GPR52 agonists. The following section details the key assays employed in the characterization of compounds based on the this compound scaffold.
Gαs-Mediated cAMP Signaling Assay
As GPR52 is a Gαs-coupled receptor, its activation leads to an increase in intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used technology to quantify these changes in a high-throughput format.
Detailed Protocol for GPR52 cAMP HTRF Assay:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR52 are commonly used.
-
Cell Seeding: Seed the cells into a 384-well white plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in a suitable assay buffer. Add the compounds to the cells and incubate for 30 minutes at room temperature.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced. Calculate the pEC50 and Emax values by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
β-arrestin recruitment is a key event in GPCR desensitization and signaling. The PathHunter® β-arrestin assay from Eurofins DiscoverX is a widely used platform to measure this interaction.
Detailed Protocol for GPR52 PathHunter® β-Arrestin Assay:
-
Cell Line: Use the PathHunter® CHO-K1 Human GPR52 β-Arrestin cell line.[3]
-
Cell Seeding: Plate the cells in a 384-well white plate at a density of 5,000 cells per well and incubate overnight.[4]
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for 90 minutes at 37°C.[5]
-
Detection Reagent Addition: Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[5]
-
Signal Detection: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the extent of β-arrestin recruitment. Determine the pEC50 and Emax values using a four-parameter logistic fit.
In Vivo Preclinical Evaluation
The efficacy of GPR52 agonists in relevant animal models is a critical step in their preclinical development. The amphetamine-induced hyperlocomotion model in rats is a well-established assay for assessing the antipsychotic-like activity of test compounds.[6]
Detailed Protocol for Amphetamine-Induced Hyperlocomotion in Rats:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Habituation: Habituate the rats to the locomotor activity chambers for at least 30 minutes prior to the start of the experiment.[7]
-
Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Pre-treatment Period: Allow for a pre-treatment period (typically 30-60 minutes) for the test compound to be absorbed and distributed.
-
Amphetamine Challenge: Administer a sub-cutaneous injection of d-amphetamine (typically 0.5-1.5 mg/kg) to induce hyperlocomotion.[7]
-
Locomotor Activity Recording: Immediately place the animals back into the locomotor chambers and record their activity for a period of 60-120 minutes.
-
Data Analysis: Quantify locomotor activity by measuring parameters such as distance traveled, number of beam breaks, or time spent in ambulatory movement. Compare the locomotor activity of the compound-treated groups to the vehicle-treated, amphetamine-challenged group. A statistically significant reduction in hyperlocomotion is indicative of antipsychotic-like efficacy.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective GPR52 agonists. The in-depth understanding of the SAR for this series, coupled with robust in vitro and in vivo characterization, has led to the identification of promising clinical candidates for the treatment of schizophrenia and other psychiatric disorders.
Future research in this area will likely focus on further refining the pharmacokinetic and safety profiles of these compounds to ensure optimal therapeutic outcomes. Additionally, the exploration of biased agonism at GPR52, potentially favoring G protein signaling over β-arrestin recruitment, may offer a strategy to further enhance the therapeutic window of this promising class of molecules. The continued investigation of GPR52 agonists based on the this compound scaffold holds great promise for delivering a new generation of antipsychotic medications with improved efficacy and tolerability.
References
-
The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC. (2023). ACS Medicinal Chemistry Letters. [Link]
-
What are GPR52 agonists and how do they work? - Patsnap Synapse. (2024). Patsnap. [Link]
-
PathHunter® Human GPR52 β-Arrestin Cell-Based Assay Kit (CHO-K1). (n.d.). Eurofins DiscoverX. [Link]
- WO2016176571A1 - 1-heteroaryl-indoline-4-carboxamides as modulators of gpr52 useful for the treatment or prevention of disorders related thereto - Google Patents. (2016).
-
Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed. (2006). Hippocampus. [Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf. (2017). NCBI. [Link]
-
Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype - PMC. (2018). European Journal of Medicinal Chemistry. [Link]
-
PathHunter® β-Arrestin GPCR Assays. (n.d.). Eurofins DiscoverX. [Link]
-
Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders - PubMed. (2011). Journal of Medicinal Chemistry. [Link]
-
Rodent Amphetamine Model of Schizophrenia - Creative Biolabs. (n.d.). Creative Biolabs. [Link]
-
PathHunter® β-Arrestin GPCR Assays. (n.d.). Eurofins DiscoverX. [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2025). Scientific Reports. [Link]
-
β-arrestin Assays - Mesure Enzyme Activity - Eurofins Discovery. (n.d.). Eurofins Discovery. [Link]
-
The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. (2011). Pharmacology, Biochemistry and Behavior. [Link]
-
Amphetamine induced hyperlocomotion | b-neuro. (n.d.). b-neuro. [Link]
-
PathHunter™ eXpress β-Arrestin Assays. (n.d.). Eurofins DiscoverX. [Link]
-
Orphan GPR52 as an emerging neurotherapeutic target - PMC. (2024). Drug Discovery Today. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 6. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
An In-depth Technical Guide to N-Methylindoline-4-carboxamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Methylindoline-4-carboxamide, a substituted indoline derivative of interest in medicinal chemistry and drug discovery. The guide details the chemical structure, including its canonical SMILES string, and outlines a plausible synthetic pathway based on established organic chemistry principles. Furthermore, it discusses the compound's physicochemical properties and explores its potential biological significance by drawing parallels with structurally related indoline scaffolds that have demonstrated a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this specific chemical entity.
Introduction and Chemical Identity
This compound belongs to the class of heterocyclic compounds characterized by a reduced indole core, specifically a 2,3-dihydro-1H-indole (indoline) skeleton. The structure is further defined by a methyl group substitution on the indole nitrogen (N-1) and a carboxamide functional group at the 4-position of the bicyclic system. The indoline scaffold is a "privileged structure" in medicinal chemistry, as its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects.[1][2]
Canonical SMILES String: CN1CCC2=C(C1)C=CC=C2C(=O)N
Chemical Structure:
Caption: Proposed synthetic workflow for this compound.
Step 1: Reduction of Indole-4-carboxylic Acid to Indoline-4-carboxylic Acid
The initial step involves the selective reduction of the pyrrole ring of the indole nucleus without affecting the carboxylic acid functionality.
-
Rationale: The double bond within the five-membered ring of indole is susceptible to reduction under specific conditions, yielding the corresponding indoline. A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) in acetic acid is a well-established method for the reduction of indoles to indolines.
-
Experimental Protocol:
-
Dissolve Indole-4-carboxylic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add sodium cyanoborohydride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Indoline-4-carboxylic acid.
-
Step 2: N-Methylation of Indoline-4-carboxylic Acid
The secondary amine of the indoline ring is then methylated to introduce the N-methyl group.
-
Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formic acid and formaldehyde. [3]This reductive amination process is generally high-yielding and avoids the use of hazardous methylating agents like methyl iodide.
-
Experimental Protocol:
-
Suspend Indoline-4-carboxylic acid in a mixture of formic acid and aqueous formaldehyde. [3] 2. Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts and concentrate in vacuo to obtain N-Methylindoline-4-carboxylic acid.
-
Step 3: Amide Formation
The final step is the conversion of the carboxylic acid group at the 4-position into a primary carboxamide.
-
Rationale: A common and effective method for preparing amides from carboxylic acids involves a two-step, one-pot procedure. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (or an amine) to form the amide. [4][5]
-
Experimental Protocol:
-
Suspend N-Methylindoline-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to stir at room temperature or gentle heat until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in a fresh portion of an inert solvent.
-
Add this solution dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the reaction mixture vigorously.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the final product, this compound.
-
Physicochemical Properties
The physicochemical properties of this compound are crucial for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data is not available, several key parameters can be calculated or inferred from its structure.
| Property | Value (Predicted/Inferred) | Source/Method |
| Molecular Formula | C10H12N2O | - |
| Molecular Weight | 176.22 g/mol | - |
| XLogP3 | 1.2 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
| Topological Polar Surface Area | 46.2 Ų | Calculated |
| Boiling Point | ~350-400 °C | Inferred from similar structures |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from structure |
Potential Biological Activity and Therapeutic Significance
The indoline core is a versatile scaffold that has been incorporated into numerous biologically active molecules. [2]The specific substitution pattern of this compound suggests several avenues for potential pharmacological activity.
-
Antibacterial and Antifungal Activity: Various substituted indoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. [6]The presence of the carboxamide group could enhance interactions with microbial targets.
-
Anti-inflammatory and Analgesic Properties: Certain 3-substituted indolin-2-one derivatives have shown potent anti-inflammatory activity by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines. [7]
-
Kinase Inhibition: The indolin-2-one scaffold, a close structural relative, is a well-known core for tyrosine kinase inhibitors used in cancer therapy. [8]Modifications at the 4-position could modulate selectivity and potency against various kinases.
-
Central Nervous System (CNS) Activity: The lipophilicity and structural features of this compound suggest it may be capable of crossing the blood-brain barrier, making it a candidate for targeting CNS disorders.
The potential mechanism of action for a molecule like this compound would depend on its specific three-dimensional conformation and its ability to bind to particular biological macromolecules. A hypothetical interaction pathway could involve hydrogen bonding via the carboxamide group and hydrophobic interactions from the N-methylindoline core.
Caption: Logical relationships from structure to potential biological activity.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on established synthetic organic chemistry, its preparation is feasible from readily available starting materials. The structural alerts within the molecule, particularly the privileged indoline scaffold and the versatile carboxamide group, suggest a high potential for biological activity.
Future research should focus on the definitive synthesis and characterization of this compound. Following its successful preparation, a comprehensive screening campaign across various biological assays would be warranted to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies, involving modifications at the carboxamide and on the aromatic ring, could lead to the identification of potent and selective lead compounds for drug discovery programs.
References
- Google Patents. (n.d.). Preparation method of N-methyl formyl aniline.
-
Hu, L., et al. (2016). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 6(83), 79969-79973. Available from: [Link]
-
AK Lectures. (2014, July 2). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387. Available from: [Link]
-
PubChem. (n.d.). 1-Methyl-2,3-dihydro-1H-indole. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
American Elements. (n.d.). 1-Methylindoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological activities of some indoline derivatives. Retrieved from [Link]
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Retrieved from [Link]
Sources
- 1. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Profile: 1-Methyl-2,3-dihydro-1H-indole-4-carboxamide
The following technical guide provides an in-depth analysis of 1-methyl-2,3-dihydro-1H-indole-4-carboxamide , a critical structural motif in medicinal chemistry, particularly within the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.
Synonyms: 1-Methylindoline-4-carboxamide; 4-Carbamoyl-1-methylindoline Chemical Class: Bicyclic Heterocycle / Indoline Derivative Primary Application: Pharmacophore Scaffold (PARP Inhibition), Drug Intermediate
Executive Summary
1-methyl-2,3-dihydro-1H-indole-4-carboxamide represents a privileged scaffold in drug discovery. Structurally, it consists of a fused benzene and pyrrolidine ring (indoline core) with a carboxamide group at the C4 position and a methyl group on the nitrogen (N1).
This specific substitution pattern is non-trivial; the C4-carboxamide on a bicyclic aromatic/semi-aromatic core is the quintessential pharmacophore for PARP inhibitors (e.g., Veliparib). It mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket. The N1-methyl group modulates lipophilicity and prevents non-specific hydrogen bonding, enhancing blood-brain barrier (BBB) permeability—a crucial feature for CNS-active oncology agents.
Physicochemical Properties
The following data represents calculated properties essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Property | Value | Significance |
| Molecular Formula | C₁₀H₁₂N₂O | Core composition |
| Molecular Weight | 176.22 g/mol | Fragment-like (<200 Da), high ligand efficiency potential |
| CAS (Acid Precursor) | 168899-63-6 | Reference for the carboxylic acid intermediate |
| LogP (Predicted) | ~1.2 - 1.5 | Ideal for oral bioavailability and CNS penetration |
| TPSA | ~55 Ų | High permeability (TPSA < 90 Ų favors BBB penetration) |
| H-Bond Donors | 2 (Amide NH₂) | Critical for active site binding (Ser904 interaction) |
| H-Bond Acceptors | 2 (Amide O, Indoline N) | Critical for active site binding (Gly863 interaction) |
| pKa (Base) | ~3.5 - 4.0 | The indoline nitrogen is weakly basic compared to aliphatic amines |
Synthetic Methodology
The synthesis of 1-methyl-2,3-dihydro-1H-indole-4-carboxamide requires a regiospecific approach to establish the C4-amide and N1-methyl groups without over-alkylation. The most robust pathway proceeds via the reduction of the corresponding indole, followed by reductive methylation and amidation.
Reaction Pathway Visualization
The following diagram outlines the optimized synthetic workflow:
Figure 1: Step-wise synthesis from commercially available methyl indole-4-carboxylate.
Detailed Protocol
Step 1: Selective Reduction of Indole to Indoline
The indole C2-C3 double bond is reduced to create the indoline core.
-
Reagents: Sodium Cyanoborohydride (NaCNBH₃), Glacial Acetic Acid (AcOH).
-
Procedure: Dissolve methyl 1H-indole-4-carboxylate (1.0 eq) in glacial acetic acid at 15°C. Slowly add NaCNBH₃ (3.0 eq) portion-wise to prevent excessive exotherm. Stir at room temperature for 2 hours.
-
Mechanism: Protonation of the indole C3 position generates an iminium ion, which is rapidly trapped by the hydride.
-
Validation: Monitor by LC-MS. Appearance of M+2 peak (Indoline) indicates conversion.
Step 2: N-Methylation (Reductive Amination)
Direct alkylation with Methyl Iodide (MeI) can lead to quaternization. Reductive amination is preferred for mono-methylation.
-
Reagents: Formaldehyde (37% aq.), NaCNBH₃, Methanol/AcOH.
-
Procedure: To the crude indoline intermediate in MeOH, add Formaldehyde (5.0 eq). Stir for 30 mins to form the iminium species. Add NaCNBH₃ (2.0 eq) and stir for 12 hours.
-
Purification: Flash column chromatography (Hexane/EtOAc) to isolate Methyl 1-methyl-2,3-dihydro-1H-indole-4-carboxylate .
Step 3: Amidation (Ester to Amide)
-
Reagents: 7N Ammonia in Methanol (NH₃/MeOH).
-
Procedure: Dissolve the methyl ester in 7N NH₃/MeOH in a sealed pressure tube. Heat to 80°C for 24-48 hours.
-
Workup: Concentrate in vacuo. Recrystallize from Ethanol/Ether to yield the final 1-methyl-2,3-dihydro-1H-indole-4-carboxamide .
Structural Pharmacology: The PARP Connection
This molecule is not merely a chemical intermediate; it is a pharmacophore isostere for established PARP inhibitors.
Binding Mode Logic
PARP inhibitors function by competing with NAD+ for the enzyme's active site. The key interaction is a "bidentate" hydrogen bond network with the backbone of Gly863 and Ser904 .
-
Nicotinamide (Endogenous Ligand): Pyridine ring + 3-Carboxamide.
-
Veliparib (Drug): Benzimidazole ring + 4-Carboxamide.
-
1-Methylindoline-4-carboxamide (Target): Indoline ring + 4-Carboxamide.
The indoline scaffold offers a distinct vector for substituents (at C2/C3) compared to the planar benzimidazole, allowing for the exploration of "sp3-rich" chemical space, which correlates with improved solubility and lower toxicity.
Figure 2: Pharmacophore mapping showing the structural relationship to the NAD+ binding pocket.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact intermediate may be sparse, it should be handled according to protocols for indoline and amide derivatives.
-
Hazard Statements (GHS):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Indolines are susceptible to oxidation (reverting to indoles) upon prolonged exposure to air and light.
-
Stability: The amide bond is stable, but the indoline core can oxidize to the indole form. Avoid strong oxidizing agents.
References
-
Chemical Identity: 1H-Indole-4-carboxylic acid, 2,3-dihydro-1-methyl- (Acid Precursor). CAS: 168899-63-6.[2][3] Source:
-
Synthesis of Indole-4-carboxylates: Methyl indole-4-carboxylate. CAS: 39830-66-5.[4] Source: [4]
-
Indoline Synthesis Methods: Synthesis of indolines via reduction. Source:
-
PARP Inhibitor Pharmacophores: Veliparib (ABT-888) Structural Analysis. The 4-carboxamide pharmacophore is critical for PARP1/2 selectivity. Source:
Sources
Technical Guide: Solubility & Handling of N-Methylindoline-4-carboxamide in DMSO
This guide details the solubility profile, dissolution protocols, and stability considerations for N-Methylindoline-4-carboxamide (CAS: 1706432-27-0) in Dimethyl Sulfoxide (DMSO). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry (specifically GPR52 modulation and PARP inhibitor synthesis) or biological screening.
Executive Summary & Compound Profile
This compound is a bicyclic secondary amide utilized primarily as a pharmacophore in the development of CNS-active agents (e.g., GPR52 modulators) and DNA repair inhibitors. Its structure features a reduced indole (indoline) core and a polar N-methylcarboxamide substituent.
While DMSO is the preferred solvent for stock solution preparation due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding, the compound's indoline core presents a specific stability risk: oxidation to the corresponding indole. This guide provides a self-validating protocol to maximize solubility while mitigating oxidative degradation.
Physicochemical Identity
| Property | Detail |
| CAS Number | 1706432-27-0 |
| IUPAC Name | N-methyl-2,3-dihydro-1H-indole-4-carboxamide |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| Core Structure | Indoline (2,3-dihydro-1H-indole) |
| Key Functional Groups | Secondary Amine (Indoline N1), Secondary Amide (C4-CONHMe) |
| Predicted LogP | ~1.2 – 1.5 (Moderately Lipophilic) |
| DMSO Solubility Limit | ≥ 50 mM (Estimated based on structural analogs) |
Solubility Mechanics in DMSO
Why DMSO?
Water solubility for this compound is limited by its aromatic scaffold and lack of ionizable groups at physiological pH (the indoline nitrogen pKa is typically ~2-3, making it uncharged at neutral pH).
DMSO (Dimethyl sulfoxide) acts as a hydrogen-bond acceptor . It effectively solvates the compound by accepting hydrogen bonds from:
-
The Indoline N-H (Position 1).
-
The Amide N-H (Exocyclic carboxamide).
This dual H-bond disruption breaks the crystal lattice energy, allowing for high-concentration stock solutions (typically 10–100 mM) suitable for in vitro serial dilutions.
Experimental Protocol: Stock Solution Preparation
This protocol is designed to ensure complete dissolution and prevent "crash-out" (precipitation) upon storage.
Reagents Required[1][2][3][4]
-
Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water content >0.1% in DMSO can significantly lower solubility and accelerate hydrolysis.
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Dissolution Workflow
Step 1: Calculation Calculate the volume of DMSO required for a 10 mM or 50 mM stock.
-
Example: To prepare 10 mM stock from 1 mg of compound (MW 176.22):
Step 2: Addition (The "Wetting" Phase) Add the DMSO to the vial containing the powder. Do not add powder to liquid. This prevents powder from adhering to the upper walls of the vial.
Step 3: Solubilization (Vortex & Sonicate)
-
Vortex vigorously for 30 seconds.
-
Inspection: Hold the vial against a light source. The solution should be clear.
-
Sonication (Conditional): If particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5 minutes. Warning: Do not heat above 40°C to avoid promoting oxidation.
Step 4: Clarification Check Centrifuge briefly (1000 x g for 1 minute) to drive any micro-bubbles or suspended dust to the bottom. If a pellet forms, the compound is NOT dissolved.
Visualization: Dissolution Decision Tree
Caption: Logic flow for solubilizing this compound in DMSO, prioritizing mechanical agitation over heat to preserve stability.
Stability & Storage (Critical Expertise)
The indoline (dihydroindole) scaffold is the reduced form of indole. It is thermodynamically susceptible to oxidative dehydrogenation to form the corresponding indole derivative.
Degradation Pathway
-
Risk: Exposure to air + light + DMSO (which can act as a mild oxidant)
Conversion to N-methyl-1H-indole-4-carboxamide. -
Impact: The indole derivative is planar and aromatic, potentially altering binding affinity (SAR) and solubility profiles.
Storage Protocol (The "Golden Rule")
-
Aliquot: Divide the stock solution into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Inert Atmosphere: If possible, overlay the vial headspace with Nitrogen or Argon gas before sealing.
-
Temperature: Store at -20°C or -80°C .
-
Note: DMSO freezes at 19°C. The compound is stable in the frozen matrix.
-
-
Hygroscopicity: Allow the vial to warm to room temperature before opening. Opening a cold DMSO vial condenses atmospheric moisture into the solvent, which can cause the compound to precipitate over time (water acts as an anti-solvent).
Troubleshooting Common Issues
| Issue | Diagnosis | Corrective Action |
| Cloudiness on dilution | Compound crashed out in aqueous media. | Dilute DMSO stock into buffer slowly with rapid mixing. Keep final DMSO concentration <1% if possible, or use an intermediate dilution step (e.g., 1:10 in DMSO/Water). |
| Yellowing of solution | Oxidation to indole or impurity formation. | Check LC-MS. Indoline (colorless) often turns yellow/brown upon oxidation. Discard if purity <90%. |
| Gel formation | High concentration (>100 mM) or wet DMSO. | Add fresh anhydrous DMSO to dilute. Ensure DMSO water content is <0.1%. |
References
-
Solubility of Organic Compounds in DMSO for Bioscreening. Balakin, K. V., et al. (2004). Journal of Biomolecular Screening. Link
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides. National Institutes of Health (PMC). (2022). Link
-
This compound Product Data. AK Scientific Catalog.[1][2] (Accessed 2026).[3][4][5] Link
-
1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52. Patent WO2016176571A1. (2016).[3][4][5] Link
-
Gaylord Chemical DMSO Solubility Data. Gaylord Chemical Company Technical Bulletin.Link
Sources
A Tale of Two Indolines: A Senior Application Scientist's Guide to N-Methylindoline-4-carboxamide and Methyl Indoline-4-carboxylate
Introduction: The Indoline Scaffold and the Significance of C4-Functionalization
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. This guide delves into a comparative analysis of two closely related indoline derivatives: N-Methylindoline-4-carboxamide and Methyl indoline-4-carboxylate . While differing only by the functional group at the 4-position (a carboxamide versus a methyl ester) and the methylation of the indoline nitrogen, these seemingly minor structural modifications can profoundly impact their physicochemical properties, metabolic stability, and pharmacological activity. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of these two molecules, empowering informed decisions in medicinal chemistry campaigns.
The indoline core is a prevalent structure in many biologically active molecules and pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities, including cytotoxicity against cancer cell lines, inhibition of viral replication, and neuroprotective properties.[1] Methyl indole-4-carboxylate, in particular, is a versatile building block for the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[2]
Comparative Analysis: A Deep Dive into Synthesis, Properties, and Pharmacological Implications
The choice between a carboxamide and a methyl ester, along with the presence or absence of N-methylation, is a critical decision in drug design. This section will dissect the key differences between our two molecules of interest.
Synthesis Strategies: From Precursors to Final Compounds
The synthesis of both this compound and Methyl indoline-4-carboxylate can be achieved through multi-step reaction sequences, typically starting from commercially available indole derivatives.[3] The general approach involves the formation of the indoline framework, followed by functionalization at the C4 and N1 positions.
A plausible synthetic route for Methyl indoline-4-carboxylate would begin with the esterification of indoline-4-carboxylic acid. This can be followed by reduction of the indole ring to an indoline. For This compound , a common strategy involves the N-methylation of the indoline nitrogen, followed by amidation of the carboxylic acid at the C4 position. The N-methylation of indoles and related structures can be achieved using various reagents, with some methods offering high monoselectivity.[4] The conversion of a carboxylic acid or its ester derivative to a carboxamide is a fundamental transformation in organic synthesis.[5]
Physicochemical Properties: A Comparative Table
The seemingly subtle difference between a carboxamide and a methyl ester leads to significant changes in physicochemical properties, which in turn affect a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | This compound | Methyl indoline-4-carboxylate | Rationale for Differences |
| Molecular Formula | C10H12N2O | C10H11NO2 | The carboxamide has an additional nitrogen and hydrogen compared to the ester. |
| Molecular Weight | 176.22 g/mol | 177.19 g/mol | Very similar molecular weights. |
| Hydrogen Bond Donors | 1 (amide N-H) | 1 (indoline N-H) | The amide group provides a hydrogen bond donor. The ester does not. |
| Hydrogen Bond Acceptors | 1 (carbonyl O) | 2 (carbonyl O, ester O) | The ester has an additional hydrogen bond acceptor site. |
| Predicted pKa | ~17 (amide N-H) | ~17 (indoline N-H) | The acidity of the N-H protons is expected to be low and similar. |
| Predicted LogP | Lower | Higher | The carboxamide is generally more polar and less lipophilic than the corresponding methyl ester.[6] |
| Metabolic Stability | Generally higher | Susceptible to hydrolysis by esterases | Amide bonds are typically more resistant to enzymatic cleavage than ester bonds.[7] |
| Aqueous Solubility | Generally higher | Lower | The ability to form more hydrogen bonds and the lower lipophilicity of the carboxamide often leads to better aqueous solubility.[6] |
Pharmacological Profile and Structure-Activity Relationships (SAR): An Expert's Perspective
The indoline scaffold is a versatile starting point for developing agents with a wide array of biological activities, including anticancer, antiviral, and neuroprotective effects.[1] The functional groups at the C4 and N1 positions play a crucial role in modulating the pharmacological profile of these compounds.
-
The Carboxamide vs. Ester Moiety: In drug design, the replacement of an ester with a carboxamide is a common strategy to improve metabolic stability and aqueous solubility.[6][7] Esters are often rapidly hydrolyzed in vivo by esterases, leading to a short duration of action. Amides are generally more stable, resulting in a longer half-life. Furthermore, the hydrogen bonding capabilities of the amide group can lead to different binding interactions with target proteins compared to the ester. The ester structure may, in some cases, have an inherently more potent action than the corresponding amide.[8]
-
The Impact of N-Methylation: N-methylation is a frequently employed tactic in medicinal chemistry to modulate a compound's properties.[9] It can improve pharmacological effects by filling a hydrophobic pocket in a binding site or by blocking a hydrogen bond donor that may be detrimental to DMPK (Drug Metabolism and Pharmacokinetics) properties.[9] However, N-methylation can also impact receptor selectivity and off-target effects. For instance, in the context of indoles, N-methylation is crucial for certain biological activities, while a free N-H is essential for others.[10]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the synthesis and characterization of the title compounds. Researchers should adapt these methods based on the specific requirements of their starting materials and target scale.
Protocol 1: Synthesis of Methyl indoline-4-carboxylate
-
Esterification of Indole-4-carboxylic Acid:
-
To a solution of indole-4-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl indole-4-carboxylate.[11]
-
-
Reduction to Methyl indoline-4-carboxylate:
-
Dissolve methyl indole-4-carboxylate in a suitable solvent such as acetic acid.
-
Add sodium cyanoborohydride portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Basify the mixture with a sodium hydroxide solution and extract with dichloromethane.
-
Dry the combined organic layers and concentrate to give the desired product.
-
Protocol 2: Synthesis of this compound
-
N-Methylation of Indoline-4-carboxylic Acid:
-
To a solution of indoline-4-carboxylic acid in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride.
-
After stirring for 30 minutes, add methyl iodide and continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude N-methylindoline-4-carboxylic acid.
-
-
Amidation of N-Methylindoline-4-carboxylic Acid:
-
Suspend N-methylindoline-4-carboxylic acid in a suitable solvent like dichloromethane.
-
Add thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent.
-
Stir for an additional hour, then quench with water.
-
Extract the product, dry the organic phase, and purify by chromatography.
-
Protocol 3: Analytical Characterization
The synthesized compounds should be characterized using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ester and amide).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Conclusion: Strategic Choices in Drug Discovery
The comparative analysis of this compound and Methyl indoline-4-carboxylate underscores a fundamental principle in medicinal chemistry: minor structural modifications can have major consequences. The choice between a metabolically labile ester and a more robust amide, coupled with the strategic use of N-methylation, allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
Methyl indoline-4-carboxylate serves as an excellent starting point for derivatization, with a rich history as a building block for bioactive molecules.[2] Its derivatives have shown promise in oncology, infectious diseases, and neurology.[1]
This compound , on the other hand, represents a lead optimization strategy. The introduction of the amide and the N-methyl group can enhance metabolic stability, improve solubility, and potentially introduce new binding interactions, leading to improved efficacy and a more favorable drug-like profile.
Ultimately, the decision to pursue either scaffold will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides the foundational knowledge and practical insights necessary to navigate these choices and accelerate the drug discovery process.
References
-
ResearchGate. (n.d.). N‐Methylindole. Retrieved February 5, 2026, from [Link]
-
PrepChem.com. (2023). Synthesis of methyl indole-5-carboxylate. Retrieved February 5, 2026, from [Link]
- Barreiro, G., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(19), 8956-8970.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 5, 2026, from [Link]
- Wuts, P. G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7359-7363.
-
ChemRxiv. (2023). Regiodivergent N1- and C3- Carboxylation of Indoles. Retrieved February 5, 2026, from [Link]
-
Frontiers in Chemistry. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved February 5, 2026, from [Link]
- RSC Publishing. (2012). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 2(24), 9036-9055.
-
ResearchGate. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Retrieved February 5, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. Retrieved February 5, 2026, from [Link]
- PubMed. (1983). Differential nerve blockade: esters v. amides and the influence of pKa. British Journal of Anaesthesia, 55(8), 759-770.
- RSC Medicinal Chemistry. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. RSC Medicinal Chemistry, 6(11), 1845-1851.
-
ResearchGate. (n.d.). Ester vs. amide on folding: A case study with a 2-residue synthetic peptide. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2022). (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved February 5, 2026, from [Link]
- MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved February 5, 2026, from [Link]
- PubMed. (1995). Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. Bioscience, Biotechnology, and Biochemistry, 59(10), 1854-1858.
- ACS Chemical Biology. (2014). Ester Bonds in Prodrugs. ACS Chemical Biology, 9(1), 38-47.
-
ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved February 5, 2026, from [Link]
- National Institutes of Health. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5945-5964.
- MDPI. (2022). Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides. Molecules, 27(22), 7886.
- PubMed. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174.
- MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857.
- Google Patents. (n.d.). WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof.
Sources
- 1. Methyl Indoline-4-carboxylate Hydrochloride|CAS 1187927-40-7 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy (R)-methyl 1-(cyanomethyl)-3-methylindoline-4-carboxylate [smolecule.com]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential nerve blockade: esters v. amides and the influence of pKa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Methylindoline-4-carboxamide from Methyl Indoline-4-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of N-methylindoline-4-carboxamide, a key intermediate in pharmaceutical research, from its corresponding methyl ester, methyl indoline-4-carboxylate. The protocol details a robust and efficient amidation process, offering insights into reaction mechanisms, safety considerations, and purification techniques. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this important building block.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structure allows for diverse functionalization, making it a versatile building block in the development of novel drugs. The conversion of a methyl ester to a methylamide is a fundamental transformation in organic synthesis, often pivotal in the late-stage functionalization of complex molecules.
This application note provides a detailed protocol for the direct amidation of methyl indoline-4-carboxylate using methylamine. The causality behind experimental choices, from solvent selection to reaction conditions, is explained to ensure reproducibility and high yields.
Mechanistic Insights: The Aminolysis of Esters
The conversion of an ester to an amide, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism.[3][4] While this reaction can be sluggish with unactivated esters, it provides a direct and atom-economical route to amides.[5]
The reaction is initiated by the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of the methyl indoline-4-carboxylate. This forms a tetrahedral intermediate.[3][4] The subsequent collapse of this intermediate results in the expulsion of the methoxide leaving group, yielding the desired this compound.
Several factors influence the rate and efficiency of this reaction. The nucleophilicity of the amine, the nature of the ester's leaving group, and the reaction temperature all play crucial roles.[4] While methoxide is not an ideal leaving group, the reaction can be driven to completion by using an excess of the amine or by removing the methanol byproduct.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl indoline-4-carboxylate | ≥98% | Commercially Available | |
| Methylamine solution | 40% in water or 2.0 M in THF/Methanol | Commercially Available | Caution: Corrosive and flammable.[6][7] |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For workup | |
| Brine (Saturated NaCl solution) | Prepared in-house | For workup | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying | |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve methyl indoline-4-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol.
-
Reagent Addition: To the stirred solution, add a solution of methylamine (e.g., 40% in water or 2.0 M in THF/Methanol) (3-5 eq). The use of an excess of methylamine helps to drive the reaction to completion.
-
Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Extraction: The organic layer is washed successively with water, saturated sodium bicarbonate solution, and brine.[8] This removes any unreacted methylamine and other aqueous-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8] Recrystallization from a suitable solvent system can also be employed for further purification.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
Methylamine: Methylamine is a flammable and corrosive substance.[6][7] It can cause severe skin and eye burns and is toxic if inhaled.[9] All manipulations should be performed in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are recommended), and a lab coat, must be worn.[9][10]
General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for appropriate first aid measures.[6]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound from its methyl ester. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The principles outlined here are broadly applicable to the synthesis of other N-substituted amides from esters.
References
-
N-Methylindole. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
- Shapoval, O. A., Taran, K. V., & Kovalenko, S. I. (2018). Industrial production of n-methyl-4-benzylcarbamidopyridinium iodide.
- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954.
- Martin, L. L. (1980). Reduction of indole compounds to indoline compounds. U.S.
-
Synthesis of methyl indole-5-carboxylate. (n.d.). PrepChem.com. Retrieved February 5, 2026, from [Link]
- Wang, D., et al. (2023).
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
- Saudi, M. N., Rostom, S. A., Fahmy, H. T., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165–174.
- Reiser, O., et al. (2015). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 17(1), 138-141.
-
Safety Data Sheet: Methylamine. (n.d.). Carl ROTH. Retrieved February 5, 2026, from [Link]
-
Formation of Amides From Esters. (n.d.). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]
-
Methylamine - Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved February 5, 2026, from [Link]
-
Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps. Retrieved February 5, 2026, from [Link]
- Reddy, K. S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Omega, 7(41), 36868-36877.
- Li, J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(31), 20045-20049.
- Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954.
- Grivas, J. C. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds. U.S.
- Lundberg, H. (2014). Group (IV)
-
Standard Operating Procedure - Methylamine. (n.d.). University of Washington. Retrieved February 5, 2026, from [Link]
- Kumar, A., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(14), 9685–9696.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 6. carlroth.com [carlroth.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. RU2689775C1 - Industrial production of n-methyl-4-benzylcarbamidopyridinium iodide - Google Patents [patents.google.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
Application Note: A Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Characterizing N-Methylindoline-4-carboxamide Agonism at the GPR52 Receptor
Abstract
The G-protein coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the brain, representing a promising therapeutic target for neuropsychiatric disorders like schizophrenia and Huntington's disease.[1][2] GPR52 is constitutively active and couples to Gαs/olf proteins, leading to the activation of adenylyl cyclase and subsequent accumulation of intracellular cyclic adenosine monophosphate (cAMP).[3][4] This document provides a comprehensive, field-proven protocol for characterizing the potency and efficacy of novel agonists, such as N-Methylindoline-4-carboxamide, at the human GPR52 receptor. The methodology centers on a robust, high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify intracellular cAMP levels in a recombinant cell line. We further describe a critical counterscreen to ensure the on-target activity of test compounds, establishing a self-validating experimental system.
Introduction: The Therapeutic Potential of GPR52
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and the target of over 30% of all FDA-approved drugs.[5] Within this family, orphan receptors—those whose endogenous ligands are unknown—present unique opportunities for novel therapeutic development. GPR52 is one such receptor, enriched in the striatum and cortex.[3][4] Its signaling through the Gs-cAMP pathway suggests that GPR52 activation can modulate crucial neuronal circuits.[6][7] Specifically, GPR52 is co-expressed with dopamine D2 receptors in the striatum and D1 receptors in the cortex.[8] This anatomical and functional positioning implies that GPR52 agonists could offer a unique advantage in treating schizophrenia by potentially improving cognitive and negative symptoms (via cortical D1-like effects) while also addressing positive symptoms (by opposing striatal D2 signaling).[8][9] The development of potent and selective small-molecule agonists, exemplified by compounds from the this compound class, is therefore a key objective in CNS drug discovery.
The GPR52 Signaling Cascade
Upon binding of an agonist, GPR52 undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαs subunit. This activation causes the Gαs subunit to dissociate and stimulate adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cAMP. Elevated cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA), to regulate gene expression and cellular responses.[1]
Figure 1: GPR52 Gs-coupled signaling pathway. Agonist binding activates the receptor, leading to cAMP production.
Principle of the HTRF cAMP Assay
To quantify the activity of this compound, we employ a competitive HTRF immunoassay. This "mix-and-read" format is highly amenable to high-throughput screening.[10] The technology combines the low background of Time-Resolved Fluorescence (TRF) with the proximity-based nature of Fluorescence Resonance Energy Transfer (FRET).[11][12]
The assay principle is as follows: After cell stimulation and lysis, the intracellular cAMP produced by the cells competes with a known amount of d2-labeled cAMP for binding to a specific anti-cAMP antibody labeled with a Europium (Eu3+) cryptate donor.[13][14]
-
High cAMP Concentration: When the agonist stimulates GPR52, intracellular cAMP levels are high. This native cAMP outcompetes the d2-labeled cAMP for binding to the cryptate-labeled antibody. The donor and acceptor are far apart, resulting in a low FRET signal.[15]
-
Low cAMP Concentration: In the absence of a GPR52 agonist (basal state), intracellular cAMP is low. The d2-labeled cAMP binds readily to the antibody, bringing the cryptate donor and d2 acceptor into close proximity. This results in a high FRET signal.[13]
The signal is inversely proportional to the intracellular cAMP concentration.[14] By measuring the ratio of the acceptor (665 nm) and donor (620 nm) fluorescence emissions, we can accurately determine the amount of cAMP produced in response to varying concentrations of the test compound.
Primary Assay Protocol: GPR52 Agonist Dose-Response
This protocol details the steps to determine the half-maximal effective concentration (EC₅₀) of this compound.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Purpose |
| GPR52-HEK293 Stable Cell Line | GenScript (or similar) | Expresses human GPR52 for targeted analysis.[5] |
| Parental HEK293 Cell Line | ATCC | Negative control for counterscreening.[16] |
| DMEM, high glucose | Gibco, 11965092 | Cell culture medium.[16] |
| Fetal Bovine Serum (FBS) | Gibco, 16140071 | Serum supplement for cell growth. |
| Penicillin-Streptomycin | Gibco, 15140122 | Prevents bacterial contamination. |
| TrypLE™ Express Enzyme | Gibco, 12604013 | Cell dissociation reagent. |
| This compound | Synthesized in-house/Vendor | Test compound (GPR52 agonist). |
| DMSO, Cell-culture Grade | Sigma-Aldrich, D2650 | Solvent for test compound. |
| HTRF cAMP Gs HiRange Kit | Revvity, 62AM6PEC | Contains d2-cAMP, anti-cAMP Cryptate, and lysis buffer.[17] |
| 384-well, low-volume, white plates | Greiner Bio-One, 784075 | Assay plates suitable for fluorescence measurements. |
| HTRF-certified Plate Reader | BMG LABTECH, Molecular Devices, etc. | Instrument for TR-FRET detection.[11] |
Experimental Workflow
Figure 2: High-level workflow for the GPR52 HTRF cAMP assay.
Step-by-Step Procedure
Part A: Cell Preparation (Day 1)
-
Rationale: Proper cell maintenance and seeding density are paramount for assay reproducibility. HEK293 cells are a common host for recombinant GPCR expression due to their robust growth and efficient protein processing capabilities.[18][19]
-
Culture GPR52-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using TrypLE™ Express.
-
Resuspend cells in fresh, pre-warmed medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 500,000 cells/mL.
-
Dispense 10 µL of the cell suspension (5,000 cells) into each well of a 384-well white assay plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
Part B: Assay Execution (Day 2)
-
Compound Preparation:
-
Rationale: A serial dilution series is necessary to generate a dose-response curve and determine the EC₅₀. DMSO is used as a solvent, and its final concentration must be kept low (<0.5%) to avoid cell toxicity.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 µM).
-
Prepare an intermediate dilution plate by diluting the DMSO plate 50-fold into assay buffer (e.g., HBSS). This will be your 4X final concentration plate.
-
-
Cell Stimulation:
-
Rationale: This step allows the agonist to bind to GPR52 and initiate the signaling cascade leading to cAMP production. A 30-minute incubation is typically sufficient to reach maximal cAMP accumulation for Gs-coupled receptors.
-
Carefully remove the culture medium from the cell plate, leaving the adherent cells.
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the 4X compound dilutions to the appropriate wells. For controls, add 5 µL of assay buffer containing the same final DMSO concentration (vehicle control) or 5 µL of a known GPR52 agonist (positive control). The total volume is now 10 µL.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Detection:
-
Rationale: The lysis buffer both permeabilizes the cells to release intracellular cAMP and contains the HTRF detection reagents. A 60-minute incubation allows the competitive immunoassay to reach equilibrium.
-
Reconstitute the HTRF cAMP kit reagents as per the manufacturer's instructions. Prepare a working solution containing both the anti-cAMP Cryptate and d2-cAMP reagents in the provided lysis buffer.
-
Add 10 µL of the combined HTRF detection/lysis solution to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320-340 nm. A time delay (typically 50-150 µs) is used to minimize background fluorescence.[12]
-
Data Analysis
-
Calculate the HTRF ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize the data to the controls:
-
% Activity = 100 * (Vehicle Ratio - Sample Ratio) / (Vehicle Ratio - Positive Control Ratio)
-
-
Plot the % Activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value.
The Self-Validating System: Counterscreen Protocol
Trustworthiness through Specificity. To confirm that the observed cAMP increase is mediated specifically by GPR52 and not by off-target effects or assay interference, a counterscreen using the parental cell line is essential.
-
Protocol: Repeat the entire assay procedure (Section 4.3) in parallel using the parental HEK293 cell line, which does not express recombinant GPR52.
-
Expected Outcome: this compound should not produce a dose-dependent change in the HTRF signal in the parental HEK293 cells. A flat, inactive dose-response curve validates that the compound's activity is GPR52-dependent.
Representative Data and Interpretation
The following table summarizes the expected concentration ranges and outcomes for a potent, selective GPR52 agonist.
| Parameter | Concentration Range | Expected EC₅₀ (GPR52-HEK293) | Expected EC₅₀ (Parental HEK293) |
| This compound | 1 nM - 30 µM | 50 - 200 nM | > 30 µM (No activity) |
| Positive Control (Known Agonist) | 10 µM (single point) | N/A (Used for 100% activity) | N/A |
| Vehicle Control (DMSO) | 0.1% | N/A (Defines 0% activity) | N/A |
An EC₅₀ value in the nanomolar range in the GPR52-expressing cells, coupled with a lack of activity in the parental cells, provides strong evidence that this compound is a potent and specific GPR52 agonist.
References
-
ResearchGate. (n.d.). A potential sign transduction pathway for GPR52. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylindole. Retrieved from [Link]
-
BMG Labtech. (2020). HTRF technology on Microplate Readers. Retrieved from [Link]
-
Oxford Academic. (2018). T40. GPR52 AGONISTS REPRESENT A NOVEL APPROACH TO TREAT UNMET MEDICAL NEED IN SCHIZOPHRENIA. Schizophrenia Bulletin, 44(Suppl_1), S250. Retrieved from [Link]
-
Wang, C., et al. (2021). Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharmaceutica Sinica B, 11(9), 2631-2641. Retrieved from [Link]
-
Brown, J. M., et al. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters, 14(4), 438-445. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. In Assay Guidance Manual. Retrieved from [Link]
-
Weichilab. (n.d.). HTRF cAMP Gs HiRange Detection Kit. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Retrieved from [Link]
-
PubMed. (n.d.). Construction of Recombinant Cell Lines for GPCR Expression. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPR52 Human Class A Orphan GPCR Cell Based Agonist cAMP (TR-FRET in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]
-
Frontiers in Immunology. (2023). GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Retrieved from [Link]
-
NIH. (2015). Homogeneous Time-Resolved Fluorescence Assay to Probe Folded G Protein-Coupled Receptors. Retrieved from [Link]
-
ResearchGate. (2024). GPCR deorphanization assay in HEK-293 cells. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]
-
ACS Publications. (2020). In the Loop: Extrastriatal Regulation of Spiny Projection Neurons by GPR52. Retrieved from [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Stable Cell Line. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]
-
GenScript. (n.d.). GPCR Stable Cell Lines. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are GPR52 agonists and how do they work?. Retrieved from [Link]
-
Frontiers. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]
Sources
- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. HTRF cAMP Gs HiRange Detection Kit-WEICHILAB [weichilab.com]
- 18. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines [frontiersin.org]
Formulation of N-Methylindoline-4-carboxamide for IP injection
Application Note & Protocol
Topic: Formulation of N-Methylindoline-4-carboxamide for Intraperitoneal (IP) Injection in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the formulation of this compound, a novel investigational compound, for intraperitoneal (IP) administration in preclinical animal models. The indoline scaffold is a versatile structure in medicinal chemistry, but derivatives often exhibit poor aqueous solubility, posing a significant challenge for developing parenteral dosage forms.[1][2] This guide outlines a systematic approach, beginning with pre-formulation assessment and leading to the development of a robust, safe, and effective co-solvent-based formulation. The protocols herein are designed to ensure sterility, stability, and physiological compatibility, providing a self-validating system for reliable in-vivo studies.
Introduction: The Formulation Challenge
This compound is a promising candidate for in-vivo evaluation. As with many new chemical entities (NCEs), its progression through the preclinical pipeline is critically dependent on the development of a suitable formulation that allows for consistent and safe administration.[3][4] The intraperitoneal (IP) route is frequently employed in rodent studies for systemic drug delivery.[5] However, parenteral administration bypasses the body's natural defenses, demanding formulations that are sterile, pyrogen-free, and physiologically compatible to avoid adverse events and ensure data integrity.[6]
The core challenge addressed in this note is the anticipated poor aqueous solubility of this compound, a common characteristic of indoline derivatives.[7] This necessitates a strategic approach to formulation that goes beyond simple aqueous solutions. This guide details the rationale and methodology for developing a co-solvent system, a widely used and effective technique for enhancing the solubility of hydrophobic compounds for injectable administration.[4][8][9]
Pre-formulation Analysis: A Hypothetical Profile
Thorough pre-formulation studies are the foundation of rational formulation design.[3] While specific experimental data for this compound is proprietary, we will proceed with a hypothetical, yet scientifically plausible, physicochemical profile based on its chemical structure and related analogs.[10]
| Property | Hypothetical Value | Rationale & Formulation Implication |
| Molecular Formula | C₁₀H₁₂N₂O | Derived from the chemical name. |
| Molecular Weight | 176.22 g/mol | Calculated from the molecular formula. |
| pKa | ~13-14 (amide proton) | The amide proton is very weakly acidic; the indoline nitrogen is non-basic. This suggests that pH adjustment alone will be insufficient to achieve significant solubility enhancement in a physiologically relevant range (pH 4-8). |
| Predicted LogP | 1.8 | Indicates moderate lipophilicity. The compound is likely to have poor aqueous solubility but may be amenable to solubilization with organic co-solvents. |
| Aqueous Solubility | < 0.1 mg/mL | Assumed based on the lipophilic indoline core and the neutral carboxamide group. This confirms the need for solubility enhancement techniques.[8][9] |
This profile underscores the unsuitability of a simple aqueous vehicle and directs our strategy towards enabling formulations, such as co-solvent systems.
Formulation Development Strategy
The goal is to create a sterile, isotonic, and stable solution at a target concentration suitable for preclinical dosing (e.g., 5 mg/mL). Given the compound's low aqueous solubility, a co-solvent-based approach is selected for its simplicity, scalability, and history of use in preclinical studies.[4][11]
Rationale for Co-Solvent Selection
Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar solutes. The selection of co-solvents for parenteral administration is limited to those with a proven safety record.[12] Our chosen system will utilize a ternary blend designed to maximize solubility while minimizing potential toxicity.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic, water-miscible polymer that is an excellent solvent for many poorly soluble drugs.
-
Propylene Glycol (PG): Another safe and effective co-solvent that can complement the solubilizing action of PEG 400.
-
Saline (0.9% NaCl): Used as the aqueous component to ensure the final formulation is isotonic, preventing cellular damage at the injection site.[13]
Development Workflow
The formulation development process follows a logical sequence to ensure the final product is safe and effective.
Sources
- 1. Methyl Indoline-4-carboxylate Hydrochloride|CAS 1187927-40-7 [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomanufacturing.org [biomanufacturing.org]
- 7. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 11. Davospharma Website [davos.com]
- 12. Excipients and their use in injectable products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excipients' Attributes Crucial for Parenteral Preparation [roquette.com]
Application Note: Synthesis of 1-Heteroaryl-indoline-4-carboxamides
Strategic Scaffolding for NS4B Inhibitors and Kinase Modulators
Executive Summary & Structural Logic
The 1-heteroaryl-indoline-4-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery, most notably recognized in the development of Dengue Virus (DENV) NS4B inhibitors (e.g., the NITD-688 series) and various kinase inhibitors.
This guide moves beyond generic preparations to address the specific electronic and steric challenges of this scaffold. The synthesis hinges on three critical factors:
-
The Stability Trade-off: Indolines are more prone to oxidation than their indole counterparts; handling requires inert atmospheres.
-
N1-Nucleophilicity: The indoline nitrogen is a hybrid nucleophile—less reactive than an aliphatic amine but significantly more reactive than an indole nitrogen. This dictates the choice between SNAr and Buchwald-Hartwig couplings.
-
C4-Regiocontrol: Introducing the carboxamide at C4 is synthetically arduous if attempted late-stage. We utilize a "pre-functionalized core" strategy starting from methyl indole-4-carboxylate to bypass difficult C-H activation steps.
Strategic Retrosynthesis
The most robust route disconnects the molecule at the amide bond (C4) and the aryl-nitrogen bond (N1). We prioritize N-arylation prior to Amidation to prevent catalyst poisoning by the free amide or competitive N-arylation of the amide nitrogen.
Figure 1: Retrosynthetic logic prioritizing the stability of the C4-position while modulating N1.
Phase I: Core Scaffold Preparation
Objective: Selective reduction of the C2-C3 double bond without over-reduction of the ester or the benzene ring.
Protocol A: Cyanoborohydride Reduction (Standard)
Rationale: Sodium cyanoborohydride provides the most consistent regioselectivity for the 2,3-position of electron-deficient indoles (like the 4-ester).
Materials:
-
Methyl indole-4-carboxylate (1.0 eq)
-
Sodium cyanoborohydride (NaCNBH3) (3.0 eq)
-
Glacial Acetic Acid (Solvent/Proton Source)
Step-by-Step:
-
Dissolution: Dissolve methyl indole-4-carboxylate in glacial acetic acid (0.5 M concentration) in a round-bottom flask under N2.
-
Addition: Cool to 10°C. Add NaCNBH3 portion-wise over 30 minutes. Caution: HCN generation is possible; vent into a bleach trap.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LCMS (Target M+H: Indole Mass + 2).
-
Quench: Pour reaction mixture into ice water. Neutralize carefully with solid NaHCO3 or NaOH pellets to pH 8–9.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Indolines are often fluorescent blue/purple under UV.
Yield Expectation: 85–95% Critical Note: If the product turns brown upon drying, it is oxidizing back to the indole. Store under Argon at -20°C.
Phase II: N-Heteroarylation (The Decision Matrix)
Objective: Attachment of the heteroaryl ring at N1. Decision Logic: The method depends entirely on the electronics of the heteroaryl halide.
Figure 2: Synthetic decision tree for N1-functionalization.
Method A: SNAr (For Activated Heterocycles)
Best for: 2-chloropyrimidines, 2-chloropyrazines (Common in Dengue inhibitors).
-
Mix: Suspend Methyl indoline-4-carboxylate (1.0 eq) and Heteroaryl Chloride (1.1 eq) in Ethanol or n-Butanol.
-
Base: Add DIPEA (2.5 eq).
-
Heat: Reflux (80–100°C) for 4–12 hours.
-
Expert Tip: If conversion is slow, switch solvent to DMF and heat to 120°C, but watch for ester hydrolysis.[1]
-
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, standard aqueous workup.[1]
Method B: Buchwald-Hartwig (For Unactivated Systems)
Best for: Unsubstituted pyridines, electron-rich aryls.[1]
-
Catalyst System: Pd2(dba)3 (2 mol%) and Xantphos (4 mol%).
-
Why Xantphos? Its wide bite angle favors the reductive elimination of the bulky indoline-aryl bond.
-
-
Base: Cs2CO3 (2.0 eq) – Must be anhydrous.
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure:
-
Add Indoline, Aryl Bromide, Base, and Ligand to a vial.[1]
-
Purge with Argon.
-
Add Pd source last.
-
Heat to 100°C overnight.
-
-
Filtration: Filter through Celite to remove Pd black before concentration.
Phase III: C4-Amidation
Objective: Conversion of the methyl ester to the final carboxamide.
Step 1: Saponification (Hydrolysis)[1][2]
-
Dissolve the N-arylated intermediate in THF:MeOH:Water (3:1:1).
-
Add LiOH.H2O (3.0 eq).
-
Stir at RT (or 40°C if sluggish) until TLC shows baseline acid formation.
-
Acidification: Carefully acidify to pH 3–4 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.
Step 2: Amide Coupling
Rationale: The C4 position is sterically crowded by the peri-hydrogen at C3 and the N1 substituent. High-efficiency coupling agents are required.
-
Activation: Dissolve the Crude Acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the activated ester.
-
Coupling: Add the requisite Amine (R-NH2, 1.2 eq).
-
Reaction: Stir at RT for 2–16 hours.
-
Purification:
Expert Commentary & Troubleshooting (E-E-A-T)
Regioselectivity in SNAr (The Pyrimidine Dichotomy)
When reacting indoline with 2,4-dichloropyrimidine , regioselectivity is governed by steric hindrance and solvent polarity.[1]
-
Observation: Indoline prefers the C4 position of the pyrimidine in protic solvents, but can be forced to C2 (the "hinge" position for many kinase inhibitors) using non-polar solvents or specific Lewis acids.
-
Verification: Always verify regiochemistry using 2D NMR (HMBC). The C4-pyrimidine proton will show a correlation to the ring nitrogens different from the C2 position.
Indoline Oxidation (The "Browning" Effect)
Indolines are susceptible to air oxidation back to indoles, especially in solution.[1]
-
Protocol Adjustment: Do not store intermediates in solution for extended periods.
-
Stabilization: If storage is necessary, add 1% BHT (butylated hydroxytoluene) to the solvent or store as a solid under Argon.[1]
Atropisomerism
With bulky heteroaryls (e.g., ortho-substituted pyridines) at N1, rotation around the N1-Aryl bond may be restricted, creating atropisomers.[1]
-
Impact: This results in "doubled" peaks in NMR at room temperature.
-
Test: Run Variable Temperature (VT) NMR at 80°C. If peaks coalesce, it is conformational rotamerism, not impurities.[1]
References
-
Synthesis of Indoline-4-Carboxylates (Starting Material)
-
Dengue Virus NS4B Inhibitors (Target Context)
-
Buchwald-Hartwig Conditions for Indolines
-
SNAr Reactivity on Pyrimidines
-
Luo, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[4] WuXi AppTec QM Magic Class, Chapter 48.
-
Sources
- 1. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Note: Preparation of N-Methylindoline-4-carboxamide Intermediates
This Application Note and Protocol guide details the preparation of N-Methylindoline-4-carboxamide , a critical scaffold in the synthesis of GPR52 modulators and PARP inhibitors (e.g., Veliparib analogs).
Based on the analysis of patent literature (US9676758B2) and chemical logic, "N-methyl" in this context refers to the carboxamide substituent (
Executive Summary
The indoline-4-carboxamide motif is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for various CNS-active agents (GPR52 agonists) and DNA damage repair inhibitors (PARP). The 4-position of the indole/indoline ring is notoriously difficult to functionalize via direct electrophilic substitution due to the electronic preference for the C3 and C5 positions.
This protocol details a robust, scalable "Amidation-First" synthetic route. This strategy circumvents regioselectivity issues by establishing the carbon framework on a benzene precursor or pre-functionalized indole before reducing the heterocyclic ring. This ensures high fidelity of the 4-carboxamide group and prevents over-reduction.
Key Advantages of This Protocol
-
Regiocontrol: Uses Methyl indole-4-carboxylate as a defined starting material, eliminating C3/C5 isomer contamination.
-
Chemoselectivity: Employs Sodium Cyanoborohydride (
) in Acetic Acid for the selective reduction of the indole C2-C3 double bond without affecting the amide or aromatic system. -
Scalability: Avoids cryogenic lithiation steps, utilizing standard temperature ranges (
to ).
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into three logical phases:
-
Scaffold Construction: Accessing the 4-substituted indole core (via Batcho-Leimgruber or commercial sourcing).
-
Functional Group Interconversion (FGI): Converting the ester to the N-methyl amide.
-
Saturation: Selective reduction of the indole to indoline.
Figure 1: The "Amidation-First" route locks the amide oxidation state before ring reduction, preventing side reactions common with ester reductions.
Detailed Experimental Protocols
Phase 1: Preparation of Methyl Indole-4-carboxylate
Note: If this intermediate is purchased commercially (CAS 39830-66-5), proceed directly to Phase 2.
Principle: The Batcho-Leimgruber synthesis is the gold standard for 4-substituted indoles. It involves the condensation of methyl 2-methyl-3-nitrobenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.
Reagents:
-
Methyl 2-methyl-3-nitrobenzoate (1.0 equiv)
-
DMF-DMA (1.2 equiv)
-
DMF (Solvent)[1]
-
Pd/C (10% w/w) or Raney Nickel
-
Hydrogen gas (
)
Protocol:
-
Enamine Formation: Dissolve the nitrobenzoate in DMF. Add DMF-DMA and heat to
for 12 hours. The solution typically turns deep red/purple. -
Evaporation: Remove excess DMF/DMF-DMA under reduced pressure to yield the crude enamine (red solid/oil).
-
Cyclization: Dissolve the crude enamine in MeOH/THF (1:1). Add 10% Pd/C (5-10 wt%).
-
Reduction: Stir under
atmosphere (balloon pressure is sufficient) at RT for 4-6 hours. Monitor by TLC for the disappearance of the red enamine spot. -
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Purification: Recrystallize from cyclohexane or purify via flash chromatography (Hexane/EtOAc) to obtain Methyl indole-4-carboxylate as a white/pale yellow solid.
Phase 2: Aminolysis to N-Methylindole-4-carboxamide
Objective: Convert the methyl ester to the N-methyl amide. Direct aminolysis is preferred over hydrolysis/coupling to maximize atom economy.
Reagents:
-
Methyl indole-4-carboxylate (Intermediate A)
-
Methylamine (33% solution in EtOH or 2M in THF) - Excess (10-20 equiv)
-
Solvent: Methanol or THF (if solubility is an issue)
Step-by-Step Protocol:
-
Setup: In a pressure tube or sealed vessel, dissolve Methyl indole-4-carboxylate (1.0 g, 5.7 mmol) in Methanol (10 mL).
-
Addition: Add Methylamine solution (approx. 10-15 mL).
-
Reaction: Seal the vessel and heat to
for 12-24 hours.-
Note: The reaction can be slow due to the electron-rich nature of the indole ring, which deactivates the ester carbonyl. Heating is crucial.
-
Monitoring: Check HPLC/TLC. The amide is usually more polar than the ester.
-
-
Workup: Cool to RT. Concentrate the mixture to dryness under reduced pressure.
-
Purification: Triturate the residue with cold Diethyl Ether (
) or DCM to remove impurities. Filter to collect the product.-
Yield Target: >85%
-
Characterization:
NMR should show the N-methyl doublet at ppm and the broad NH amide signal.
-
Phase 3: Selective Reduction to this compound
Objective: Reduce the C2-C3 double bond of the indole without reducing the amide or the benzene ring. Critical Mechanism: Protonation of the indole C3 creates an iminium ion at C2, which is then trapped by the hydride source.
Reagents:
-
N-Methylindole-4-carboxamide (Intermediate B)
-
Sodium Cyanoborohydride (
) - (3.0 - 5.0 equiv) -
Glacial Acetic Acid (
) - Solvent & Catalyst
Step-by-Step Protocol:
-
Dissolution: Place N-Methylindole-4-carboxamide (500 mg) in a round-bottom flask. Add Glacial Acetic Acid (10 mL). Stir at
(cool water bath) until dissolved. -
Hydride Addition: Add
portion-wise over 20 minutes.-
Safety Note: This generates HCN gas if not vented properly. Perform in a well-ventilated fume hood.
-
-
Reaction: Allow the mixture to warm to Room Temperature (
) and stir for 2-4 hours.-
Color Change: The solution often lightens as the conjugation is broken.
-
-
Quench: Cool the mixture to
. Slowly add water (10 mL). -
Neutralization: Basify the solution to pH ~9-10 using 50% NaOH or solid
.-
Critical: Indolines are basic amines. You must reach pH >9 to extract the free base.
-
-
Extraction: Extract with Ethyl Acetate (
mL). -
Drying: Wash combined organics with Brine, dry over
, and concentrate. -
Final Purification: Flash chromatography (DCM:MeOH 95:5) may be required to remove trace boron salts or unreacted indole.
Product Specifications (Expected):
-
Appearance: Off-white to pale yellow solid/oil.
-
NMR (DMSO-
):-
Indoline C2/C3 protons appear as two triplets/multiplets around
3.0 - 3.6 ppm. -
Indole aromatic protons (originally 5) reduce to 3 (on the benzene ring).
-
Amide N-Me doublet persists.
-
Analytical Data Summary
| Parameter | Methyl Indole-4-carboxylate | N-Methylindole-4-carboxamide | This compound |
| MW ( g/mol ) | 175.19 | 174.20 | 176.22 |
| Key IR Signal | Ester C=O (~1710 cm⁻¹) | Amide C=O (~1640 cm⁻¹) | Amide C=O (~1640 cm⁻¹), Amine N-H (~3300 cm⁻¹) |
| NMR Feature | C2-H/C3-H (aromatic region) | C2-H/C3-H (aromatic region) | C2-H/C3-H (aliphatic, ~3.0-3.6 ppm) |
| Solubility | DCM, EtOAc, MeOH | DMSO, MeOH, warm EtOAc | DMSO, MeOH, DCM |
Troubleshooting & Optimization
Issue: Incomplete Reduction (Indole remaining)
-
Cause: Insufficient protonation or hydride source.
-
Fix: Add an additional 1-2 equivalents of
and stir longer. Ensure the solvent is pure Glacial Acetic Acid (not diluted). -
Alternative: Use Triethylsilane (
) in Trifluoroacetic acid (TFA). This is a more powerful ionic hydrogenation method but requires careful handling of TFA.
Issue: Over-reduction (Amide reduction)
-
Cause: Temperature too high or wrong reducing agent (e.g.,
). -
Fix: Stick to
or STAB (Sodium Triacetoxyborohydride). Maintain temperature below .
Issue: N1-Methylation (Side Reaction)
-
Context: If the target requires N1-methylation (1-methylindoline-4-carboxamide) instead of the NH-indoline.
-
Modification: Perform reductive amination on the Indoline product using Formaldehyde/Formic acid (Eschweiler-Clarke) or treat with MeI/Base after the reduction step.
References
-
Batcho-Leimgruber Indole Synthesis
- Batcho, A. D.; Leimgruber, W. "Synthesis of 4-substituted indoles." Organic Syntheses, 1985, 63, 214.
-
Indole Reduction (Gribble Reduction)
- Gribble, G. W.; et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines." Synthesis, 1977, 1977(10), 856-859.
-
GPR52 Modulator Synthesis (Target Context)
-
"1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52."[2] US Patent 9,676,758 B2, 2017 .
-
-
PARP Inhibitor Intermediates
-
Penning, T. D.; et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)."[3] Journal of Medicinal Chemistry, 2009 , 52(2), 514–523.
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. US9676758B2 - 1-heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto - Google Patents [patents.google.com]
- 3. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening N-Methylindoline-4-carboxamide for antipsychotic activity
Executive Summary & Rationale
This Application Note outlines a rigorous validation protocol for N-Methylindoline-4-carboxamide and its structural derivatives as candidate atypical antipsychotics. While the indole and indoline cores are "privileged structures" in CNS drug discovery (present in compounds like indapamide or seridopidine analogs), the specific 4-carboxamide substitution offers a unique vector for modulating Dopamine
The Pharmacological Hypothesis:
Effective atypical antipsychotics (e.g., Clozapine, Risperidone) rely on a balanced
Phase I: Primary Binding Screen (The "Filter")
Before functional validation, the candidate must demonstrate high affinity (
Radioligand Binding Assays
Objective: Determine equilibrium dissociation constants (
Protocol:
-
Membrane Preparation: HEK293 cells stably expressing human
or receptors. -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Incubation:
-
Receptor: Incubate membranes (
) with -Spiperone (0.5 nM) and varying concentrations of this compound ( to M). -
Receptor: Incubate with
-Ketanserin (1.0 nM).
-
Receptor: Incubate membranes (
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Calculate
using non-linear regression; convert to using the Cheng-Prusoff equation:
Success Criteria (Go/No-Go):
| Target | Desired
Phase II: Functional Pharmacology (The "Mechanism")
Binding affinity does not equate to efficacy. We must distinguish if the molecule is an Antagonist (silent blocker) or a Partial Agonist (stabilizer).
Receptor Functional Assay (cAMP Inhibition)
Mechanism:
Step-by-Step Protocol:
-
Cell Seeding: CHO-K1 cells expressing
are seeded at 2,000 cells/well in 384-well plates. -
Agonist Mode (Test for Partial Agonism):
-
Antagonist Mode (Test for Blockade):
-
Add compound + Dopamine (
concentration). -
Add Forskolin.
-
Result: If cAMP levels remain high (reversal of Dopamine effect), the compound is an antagonist.
-
Pathway Visualization
The following diagram illustrates the specific signaling node being interrogated.
Caption: D2 Receptor signaling cascade. Antagonists prevent Gi-mediated inhibition of Adenylyl Cyclase, maintaining high cAMP levels in the presence of Dopamine.
Phase III: In Vivo Behavioral Screening
Compounds passing in vitro filters (
Amphetamine-Induced Hyperlocomotion (Positive Symptoms)
This is the industry-standard model for antipsychotic activity. Amphetamine forces dopamine release; effective antipsychotics blunt this response.
-
Subjects: C57BL/6 mice (n=8 per group).
-
Dosing: Vehicle, Reference (Clozapine 3 mg/kg), and Test Compound (1, 3, 10 mg/kg IP).
-
Challenge: Amphetamine (3 mg/kg IP) administered 30 mins post-treatment.
-
Measurement: Open field locomotor activity (total distance traveled) for 60 mins.
-
Success Metric: Significant reduction in distance traveled compared to vehicle+amphetamine group (
).
Catalepsy Test (Side Effect Liability)
To ensure the compound is "atypical" (low EPS risk), it must not induce catalepsy at therapeutic doses.
-
Method: Bar test. Mouse forepaws are placed on a horizontal bar 4 cm high.
-
Scoring: Latency to remove paws.
-
Interpretation:
-
High latency (> 30s) = High EPS risk (Typical Antipsychotic profile like Haloperidol).
-
Low latency (< 10s) = Low EPS risk (Atypical profile).
-
Screening Workflow Diagram
The following decision tree ensures resources are not wasted on non-viable candidates.
Caption: Critical path for validating this compound derivatives. Each stage represents a strict Go/No-Go gate.
References
-
Roth, B. L., et al. (2024).[4] PDSP Assay Protocols for GPCR Binding and Function. National Institute of Mental Health Psychoactive Drug Screening Program. Link
-
Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology. Link
-
Burstein, E. S., et al. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics. Link
-
Gingrich, J. A., & Caron, M. G. (1993). Recent advances in the molecular biology of dopamine receptors. Annual Review of Neuroscience. Link
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Optimizing blood-brain barrier penetration of indoline carboxamides
Application Note: Strategic Optimization of Indoline Carboxamides for Blood-Brain Barrier Penetration
Abstract
Indoline carboxamides represent a privileged scaffold in kinase inhibition and neurodegenerative therapeutics (e.g., LRRK2, CSF-1R targets). However, their efficacy is frequently attrition-prone due to poor blood-brain barrier (BBB) permeability caused by high topological polar surface area (TPSA) and P-glycoprotein (P-gp) efflux liability. This application note details a systematic approach to optimizing this scaffold using Central Nervous System Multiparameter Optimization (CNS MPO) principles and Intramolecular Hydrogen Bonding (IMHB) strategies. We provide validated protocols for high-throughput PAMPA-BBB screening and MDR1-MDCKII efflux assays to establish a self-validating discovery workflow.
Molecular Design Principles: The "Chameleon" Effect
The primary barrier to CNS entry for indoline carboxamides is the exposed hydrogen bond donor (HBD) of the amide functionality and the overall polarity of the scaffold. To overcome this without sacrificing potency, we employ two core strategies: CNS MPO Alignment and Conformational Masking (IMHB) .
CNS Multiparameter Optimization (MPO)
Strict adherence to Lipinski’s "Rule of 5" is insufficient for CNS drugs. We utilize the Pfizer CNS MPO scoring system (Wager et al.), targeting a score
Table 1: Optimal Physicochemical Profiles for Indoline Carboxamides
| Property | Target Range | Rationale |
| ClogP | 3.0 – 5.0 | Moderate lipophilicity drives passive diffusion but high lipophilicity increases non-specific binding. |
| ClogD (pH 7.4) | 2.0 – 4.0 | Distribution coefficient is more predictive than LogP for ionizable indolines. |
| TPSA | < 90 Ų | High TPSA correlates with low BBB permeation. Indoline carboxamides often exceed this; reduction is critical. |
| H-Bond Donors (HBD) | The amide NH is the primary liability. Masking this is the highest priority. | |
| pKa | < 8.0 (for bases) | Reducing basicity prevents lysosomal trapping and reduces P-gp efflux recognition. |
The IMHB Strategy (The "Secret Sauce")
To reduce the effective TPSA and HBD count, we engineer Intramolecular Hydrogen Bonds (IMHB) . By placing a hydrogen bond acceptor (e.g., Fluorine, Methocy, or Pyridine nitrogen) orthogonal to the amide proton, the molecule forms a pseudo-ring. This "hides" the polarity during membrane transit (closed conformation) but allows the bond to break for target engagement (open conformation).[1]
Key Modification: Introduction of an ortho-fluorine or ortho-alkoxy group on the aromatic ring attached to the carboxamide nitrogen. This creates a stable 6-membered pseudo-ring S(6) motif.
Validated Screening Protocols
To validate the design, we employ a tiered screening cascade. Tier 1 utilizes PAMPA-BBB for passive diffusion, while Tier 2 uses MDR1-MDCKII cells to assess active efflux.
Protocol A: PAMPA-BBB (Passive Diffusion)
Purpose: High-throughput assessment of passive transcellular permeability using a porcine brain lipid artificial membrane.
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF, hydrophobic).
-
Acceptor Plate: 96-well PTFE or compatible receiver plate.
-
Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane.
-
Buffer: PBS (pH 7.4) with 5% DMSO (to maintain solubility).
Step-by-Step Methodology:
-
Membrane Preparation: Carefully pipette 4 µL of the PBL/dodecane solution onto the membrane of the donor plate. Ensure the liquid spreads evenly. Critical: Do not touch the membrane with the tip.
-
Drying: Allow the solvent to evaporate/settle for 5 minutes in a fume hood.
-
Compound Addition:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilute to 10 µM in PBS (pH 7.4).
-
Add 300 µL of diluted compound to the Donor wells.
-
-
Acceptor Loading: Add 200 µL of blank PBS (pH 7.4) to the Acceptor wells.
-
Incubation: Sandwich the plates and incubate at room temperature for 18 hours in a humidity chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
): Where is filter area, are volumes, and is time.
Validation Criteria:
-
High Control: Verapamil (
cm/s). -
Low Control: Theophylline (
cm/s).
Protocol B: MDR1-MDCKII Permeability (Active Efflux)
Purpose: To determine if the indoline carboxamide is a substrate for P-gp (MDR1), which actively pumps drugs out of the brain.
Materials:
-
Cells: MDCKII cells transfected with human MDR1 gene.[2][3][4]
-
Format: 24-well Transwell® inserts (0.4 µm pore size).
-
Transport Buffer: HBSS with 10 mM HEPES (pH 7.4).
Step-by-Step Methodology:
-
Seeding: Seed MDR1-MDCKII cells at
cells/cm² on Transwell inserts. Culture for 4–5 days until TEER (Transepithelial Electrical Resistance) > 800 . -
Preparation: Wash monolayers twice with warm HBSS.
-
Bidirectional Assay Setup:
-
A-to-B (Apical to Basolateral): Add compound (10 µM) to Apical chamber; blank buffer to Basolateral.
-
B-to-A (Basolateral to Apical): Add compound (10 µM) to Basolateral chamber; blank buffer to Apical.
-
-
Incubation: Incubate at 37°C for 60 minutes with orbital shaking (60 rpm).
-
Sampling: Remove 50 µL aliquots from the receiver compartment at t=60 min.
-
Analysis: LC-MS/MS quantification.
Data Interpretation (Efflux Ratio):
-
ER < 2.0: Low efflux liability (Likely BBB penetrant if passive perm is high).
-
ER > 3.0: P-gp Substrate (Poor BBB penetration likely).
-
ER > 3.0 + Inhibitor (Cyclosporin A): If ER drops to ~1.0 with inhibitor, P-gp involvement is confirmed.
Experimental Workflow & Decision Tree
The following workflow illustrates the logical progression from molecular design to in vivo validation.
Data Analysis & Interpretation
When analyzing results, do not rely on a single metric. The Unbound Brain-to-Plasma Ratio (
Table 2: Representative Optimization Data
| Compound ID | Modification | CNS MPO | PAMPA | MDR1 ER | Interpretation | |
| IND-001 | Parent Amide | 3.2 | 1.5 | 8.4 | 0.05 | Fail: High efflux, low passive perm. |
| IND-002 | Ortho-Fluorine | 4.1 | 8.2 | 2.1 | 0.35 | Lead: IMHB improves passive perm; efflux reduced. |
| IND-003 | Ortho-F + Pyridine | 5.2 | 14.5 | 0.9 | 0.85 | Optimized: High MPO, no efflux, free equilibration. |
Causality Note: In IND-002, the introduction of the fluorine atom adjacent to the amide NH allows for a 6-membered intramolecular hydrogen bond. This "masks" the H-bond donor from the lipid bilayer, significantly increasing the PAMPA
References
-
Wager, T. T., et al. (2010).[5] "Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience, 1(6), 435–449. [Link]
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]
-
Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics, 288(2), 349-359. [Link]
-
Barrow, J. C., et al. (2024). "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Scientific / Journal of Medicinal Chemistry Case Study. [Link]
-
Gao, Y., et al. (2025). "Indole-2-carboxamides Optimization for Antiplasmodial Activity." ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells [protocols.io]
- 5. chembridge.com [chembridge.com]
Application Note: Microwave-Assisted Synthesis of N-Methylindoline-4-carboxamide
The following Application Note and Protocol is designed for research scientists and drug development professionals. It synthesizes field-proven microwave chemistry techniques with the specific structural requirements of the target molecule.
Abstract
This guide details a robust, high-yield protocol for the synthesis of N-Methylindoline-4-carboxamide , a critical pharmacophore in the development of GPR52 modulators and PARP inhibitors. While traditional thermal methods for synthesizing indoline-4-carboxamides suffer from long reaction times (24–48 h) and incomplete conversion due to steric deactivation at the 4-position, this microwave-assisted protocol reduces total reaction time to under 2 hours. The workflow integrates a microwave-promoted N-methylation and a rapid microwave aminolysis of the ester precursor, ensuring high purity and scalability.
Introduction & Mechanistic Rationale
The indoline-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for CNS-active agents and enzyme inhibitors. Synthetically, the 4-position of the indole/indoline ring is challenging to access due to electronic effects and steric hindrance from the peri-hydrogens at the 3- and 5-positions.
Why Microwave?
-
Thermal Effect: Microwave irradiation provides rapid, uniform heating, overcoming the high activation energy barrier for the aminolysis of the sterically crowded 4-carboxylate.
-
Solvent Efficiency: The protocol utilizes polar solvents (MeOH, DMF) that couple efficiently with 2.45 GHz irradiation, allowing for "superheating" (heating above the boiling point) in sealed vessels, which accelerates nucleophilic substitutions (
) and nucleophilic acyl substitutions.
Retrosynthetic Analysis
The synthesis is designed via a "Late-Stage Amidation" strategy to avoid hydrolysis issues during the reduction step.
Figure 1: Retrosynthetic pathway prioritizing the stability of the amide group by introducing it in the final step.
Materials and Equipment
Reagents
-
Starting Material: Methyl indole-4-carboxylate (>97% purity).
-
Alkylation: Methyl Iodide (MeI) or Dimethyl Carbonate (DMC) for green chemistry; Cesium Carbonate (
). -
Reduction: Sodium Cyanoborohydride (
), Glacial Acetic Acid. -
Amidation: Ammonium Hydroxide (28-30%
in water) or 7N in Methanol. -
Solvents: Anhydrous DMF, Methanol (HPLC grade), Dichloromethane (DCM).
Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Biotage Initiator+) capable of sustaining 20 bar pressure and 200°C.
-
Vessels: 10 mL and 35 mL pressure-rated microwave vials with crimp/snap caps and Teflon/silicone septa.
-
Purification: Flash chromatography system (CombiFlash or equivalent) with C18 or Silica cartridges.
Experimental Protocol
Step 1: Microwave-Assisted N-Methylation
Objective: Rapid methylation of the indole nitrogen.
-
Preparation: In a 35 mL microwave vial, dissolve Methyl indole-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add
(1.5 eq) followed by Methyl Iodide (1.2 eq).-
Green Alternative: Use Dimethyl Carbonate (DMC) as both solvent and reagent with DABCO (1.0 eq) if avoiding alkyl halides.
-
-
Microwave Parameters:
-
Temp: 100°C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Pour mixture into ice-water (50 mL). The product, Methyl 1-methylindole-4-carboxylate , typically precipitates. Filter and wash with water. If oil forms, extract with EtOAc, dry over
, and concentrate.-
Yield Expectation: >90%.[1]
-
Step 2: Selective Reduction (Indole Indoline)
Note: While microwave hydrogenation is possible, the chemical reduction using
-
Dissolution: Dissolve the crude Methyl 1-methylindole-4-carboxylate (4.5 mmol) in Glacial Acetic Acid (15 mL).
-
Reduction: Add
(3.0 eq) portion-wise at room temperature (Caution: HCN gas evolution possible; perform in fume hood). -
Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of the indole peak.
-
Work-up: Quench with water. Neutralize carefully with NaOH or
to pH 8. Extract with DCM (3x). Dry organic layer and concentrate to yield Methyl 1-methylindoline-4-carboxylate .
Step 3: Microwave-Assisted Aminolysis (Key Step)
Objective: Direct conversion of the sterically hindered ester to the primary amide.
-
Preparation: Place Methyl 1-methylindoline-4-carboxylate (1.0 eq, ~4.0 mmol) into a 10 mL microwave vial.
-
Reagent Addition: Add 7N
in Methanol (5.0 mL, excess).-
Catalyst (Optional): If reaction is sluggish, add 10 mol%
or as a Lewis acid catalyst, though usually not required at MW temperatures.
-
-
Sealing: Crimp the cap tightly. Ensure the septum is pristine.
-
Microwave Parameters:
-
Temp: 120°C
-
Time: 20–30 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Power: Dynamic (High absorption expected due to MeOH)
-
-
Work-up: Cool the vial to room temperature before opening. Vent pressure carefully. Concentrate the solvent in vacuo.
-
Purification: The crude residue is often pure enough. If necessary, recrystallize from cold Ethanol or purify via Flash Chromatography (DCM:MeOH 95:5).
Optimization & Troubleshooting
| Parameter | Standard Condition | Optimization Range | Effect / Note |
| Temperature (Amidation) | 120°C | 100°C – 140°C | <100°C leads to slow conversion. >140°C risks decarboxylation. |
| Ammonia Source | 7N | 30% Aqueous | Aqueous ammonia works but generates higher pressure; MeOH is preferred for solubility. |
| Solvent Volume | 5 mL / 4 mmol | 2 – 10 mL | Keep headspace >50% of vial volume to accommodate pressure. |
| Reaction Time | 20 min | 10 – 60 min | Monitor by LC-MS. Extended time may cause side-product formation. |
Common Pitfalls:
-
Incomplete Methylation: If Step 1 is incomplete, the final product will be a mixture of N-H and N-Me amides, which are difficult to separate. Ensure Step 1 completion by TLC/LC-MS.
-
Decarboxylation: Overheating (>160°C) the indoline-4-carboxylate can lead to decarboxylation (loss of
). Stick to the 120°C setpoint.
Characterization Data (Expected)
Target: 1-Methylindoline-4-carboxamide
Formula:
-
NMR (400 MHz, DMSO-
): 7.60 (br s, 1H, ), 7.15 (br s, 1H, ), 7.05 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 3.40 (t, 2H, ), 2.95 (t, 2H, ), 2.75 (s, 3H, ). -
LC-MS (ESI): Calculated
; Found .
References
-
Microwave-Assisted Indole Synthesis: Sridharan, V., et al. "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis."[2] Synlett, 2006(01), 91-95.[2] Link
-
Microwave Amidation: Zare, A., et al. "A Conversion of Carboxylic Acids to Amides under Microwave Irradiation." Asian Journal of Chemistry, 2009, 21(2), 1090-1096. Link
- Indoline Synthesis via Reduction: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media." Synthesis, 1977.
-
Target Scaffold Context (GPR52): "1-heteroaryl-indoline-4-carboxamides as modulators of GPR52." Patent WO2016176571A1. Link
- Microwave Ester Aminolysis: Perreux, L., et al. "Microwave Effects in Solvent-Free Esters Aminolysis." Tetrahedron, 2002.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Methylindoline-4-carboxamide
[1]
Ticket ID: #SYN-IND-4CX-OPT Topic: Yield Optimization & Troubleshooting for 1-Methylindoline-4-carboxamide Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Strategy
The synthesis of 1-methylindoline-4-carboxamide typically suffers from three distinct bottlenecks:
-
Regioselectivity during N-methylation (C-alkylation vs. N-alkylation).
-
Reduction Efficiency of the electron-deficient indole core.
-
Amide Coupling failures due to steric crowding at the C4 position.
This guide prioritizes a "Reduction-First" strategy using Magnesium in Methanol (Mg/MeOH).[1] Unlike standard acidic reductions (NaCNBH₃/AcOH) which struggle with electron-deficient indoles (like 4-carboxylates), the Mg/MeOH Single Electron Transfer (SET) mechanism specifically targets the conjugated ester system, drastically improving yield and prohibiting polymerization.[1]
Critical Pathway Analysis (The "Why" it Fails)
The following decision tree illustrates the logic behind selecting the correct reduction method, which is the most common failure point in this synthesis.
Figure 1: Mechanistic selection for Indole-to-Indoline reduction.[1] For 4-substituted esters, Mg/MeOH is superior to Cyanoborohydride.[1]
Optimized Protocol (Step-by-Step)
Phase 1: N-Methylation of the Indole Core
Goal: Secure the 1-position before reduction to prevent side reactions.[1]
Protocol:
-
Substrate: Dissolve Methyl indole-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M).
-
Base: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise.
-
Why: K₂CO₃ is often too weak for clean, rapid indole deprotonation, leading to long reaction times and potential hydrolysis.[1]
-
-
Alkylation: Stir for 30 min, then add Iodomethane (MeI, 1.5 eq) dropwise.
-
Workup: Warm to RT for 2 hours. Quench with ice water. Precipitate is usually pure enough for the next step.
| Parameter | Standard | Optimized | Reason |
| Base | K₂CO₃ | NaH | Prevents C3-alkylation by ensuring rapid, irreversible deprotonation.[1] |
| Solvent | Acetone | DMF | Higher solubility and faster SN2 rate.[1] |
| Temp | Reflux | 0°C -> RT | Minimizes exotherms and side-product formation.[1] |
Phase 2: The Critical Reduction (Mg/MeOH)
Goal: Reduce the 2,3-double bond without touching the ester or over-reducing.[1]
Protocol:
-
Setup: Dissolve Methyl 1-methylindole-4-carboxylate in Methanol (0.1 M) .
-
Reagent: Add Magnesium turnings (10 eq) .
-
Tip: Activate Mg by washing with dilute HCl then MeOH, or adding a crystal of Iodine.[1]
-
-
Reaction: The reaction is exothermic (hydrogen evolution).[1] Maintain internal temp ~25-30°C using a water bath if necessary. Stir for 4–6 hours.
-
Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc.[1]
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Incomplete Conversion | Mg surface passivation | Add catalytic Iodine (I₂) or sonicate the Mg turnings before addition.[1] |
| Ester Hydrolysis | Wet Methanol / High pH | Use Anhydrous MeOH .[1] Keep reaction time <8h. |
| Polymerization | Wrong Method | Do NOT use Zn/HCl or NaCNBH₃ for this specific electron-deficient substrate.[1] |
Phase 3: Hydrolysis & Amidation
Goal: Convert the ester to the primary amide.[1]
Protocol:
-
Hydrolysis: Treat the indoline-ester with LiOH (3 eq) in THF/H₂O (3:1) at RT. Acidify to pH 4 to isolate the acid.
-
Amidation:
Troubleshooting FAQs
Q1: My yield drops significantly during the amide coupling step. The acid seems unreactive. [1]
-
Diagnosis: The C4 position on the indoline ring is sterically crowded and electronically deactivated.
-
Fix: Switch from HATU to the Acid Chloride method .
-
Reflux the carboxylic acid in Thionyl Chloride (SOCl₂) for 1 hour.
-
Evaporate SOCl₂ completely (azeotrope with toluene).[1]
-
Dissolve residue in DCM and add NH₃ (gas or dioxane solution) at 0°C. This forces the reaction to completion.
-
Q2: I am seeing "N-Methyl" on the amide nitrogen instead of the indole nitrogen.
-
Diagnosis: Ambiguous nomenclature or incorrect reagent order.[1]
-
Clarification:
-
Fix: If you need the ring nitrogen methylated, you must do it before the amide coupling. Amides can be N-methylated, but it requires stronger bases and is less selective.[1]
Q3: The Mg/MeOH reduction is stalling at 50% conversion.
-
Diagnosis: "Dead" Magnesium.[1]
-
Fix: Add 5-10 mol% of acetic acid to the methanol mixture. This etches the Mg surface continuously, maintaining a fresh active surface for electron transfer.
Synthesis Workflow Diagram
Figure 2: Optimized linear sequence avoiding late-stage reduction risks.
References
-
Gribble, G. W., et al. "Reductive alkylation of indoles."[1] Organic Preparations and Procedures International, vol. 36, no.[1] 4, 2004. (Standard reference for Indole reductions, contrasting Acidic vs Metallic methods).
-
Organic Syntheses. "1-Methylindole." Org.[1][2][3][4] Synth. 1942, 22,[1] 94. Link (Foundational protocol for N-methylation).[1]
-
Yuan, Y., et al. "Magnesium-Methanol Reduction of α,β-Unsaturated Esters."[1] Journal of Organic Chemistry. (General mechanism for SET reduction of conjugated esters).[1]
-
ChemicalBook. "Methyl 1-methyl-1H-indole-4-carboxylate Synthesis." Link (Precursor properties and commercial routes).[1]
-
National Institutes of Health (NIH). "Optimization of Novel Indole-2-carboxamide Inhibitors."[1] PubMed Central.[1] Link (Analogous amide coupling strategies on indole scaffolds).
Technical Support Center: Navigating the Synthesis of Indolines and Preventing Oxidation to Indoles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the unwanted oxidation of indoline scaffolds to their indole counterparts. The stability of the indoline core is paramount in many drug discovery programs, and its unintended aromatization can lead to impure products, altered biological activity, and significant delays in research.[1]
This resource is structured as a series of troubleshooting questions and detailed answers, mirroring the collaborative problem-solving approach we take in the field. We will delve into the mechanistic underpinnings of this oxidative process, provide actionable protocols to mitigate it, and offer guidance on the proper handling and storage of these sensitive compounds.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My indoline product is consistently showing indole impurities in the NMR and LC-MS. What are the likely causes during my synthetic workup?
Answer:
The conversion of indoline to indole is a dehydrogenation reaction, which is a form of oxidation.[2][3] This process is often inadvertently facilitated during standard laboratory procedures. Several factors could be at play:
-
Atmospheric Oxygen: The primary culprit is often atmospheric oxygen, especially under conditions that can promote oxidation. This includes elevated temperatures during solvent removal, prolonged exposure to air on a rotary evaporator, or even during chromatographic purification.
-
Metal Catalysts: If your synthesis involves a final hydrogenation step to produce the indoline, residual palladium on carbon (Pd/C) or other transition metals can, under certain conditions, catalyze dehydrogenation, particularly in the presence of an oxidant.[2]
-
Acidic or Basic Conditions: Both strong acids and bases can promote the aromatization of certain indoline derivatives. It is crucial to thoroughly neutralize your reaction mixture before workup and purification.
-
Light Exposure: Some indolines are photosensitive and can undergo oxidation when exposed to light, especially UV radiation.[4]
Immediate Actionable Steps:
-
Inert Atmosphere is Key: For all subsequent steps after the indoline synthesis, strive to maintain an inert atmosphere using nitrogen or argon.[5] This is especially critical during solvent evaporation and any transfer steps.
-
Thorough Catalyst Removal: Ensure complete removal of any metal catalysts by filtering through a pad of Celite® or a similar filtration aid. Washing the filter cake with a suitable solvent will help recover any adsorbed product.
-
Control pH: After quenching your reaction, carefully adjust the pH to a neutral range (pH 7-8) before extraction. Use a pH meter for accuracy.
-
Minimize Heat and Light: Use minimal heat during solvent evaporation. If possible, concentrate your product at room temperature. Protect your flask from light by wrapping it in aluminum foil.[4][6]
Question 2: I am performing a reaction to synthesize an indoline derivative. How can I modify my protocol to proactively prevent oxidation?
Answer:
Preventing oxidation from the outset is far more effective than trying to remove indole impurities later. Here are several strategies to incorporate into your experimental design:
-
Degassing Solvents: Before use, degas all solvents to be used in the reaction and workup. This can be achieved by sparging with nitrogen or argon for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Introduction of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your reaction mixture or during workup can help scavenge radicals and prevent oxidation.[4] However, ensure the antioxidant is compatible with your reaction conditions and easily separable from your final product.
-
Choice of Reducing Agent: When preparing indolines by the reduction of indoles, the choice of reducing agent can be critical. While catalytic hydrogenation is common, other methods using reagents like borane complexes in the presence of trifluoroacetic acid can provide the corresponding indoline with minimal side reactions.[1][7]
Experimental Protocol: Synthesis Under Inert Atmosphere
This protocol outlines the general steps for conducting a reaction and workup under an inert atmosphere to minimize oxidation.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.
-
Reaction Setup: Assemble your reaction apparatus and purge the entire system with an inert gas. A Schlenk line or a glove box is ideal for this purpose.[5]
-
Reagent Addition: Add degassed solvents and reagents via syringe or cannula.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. When taking aliquots, do so under a positive pressure of inert gas.
-
Workup: Quench the reaction with a degassed solution. Perform extractions using degassed solvents. During phase separation, maintain a blanket of inert gas over the separatory funnel.
-
Drying and Filtration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), then filter under inert gas.
-
Solvent Removal: Concentrate the filtrate on a rotary evaporator, ensuring the system is backfilled with inert gas before stopping the rotation.
dot graph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Oven-Dry Glassware"]; B [label="Degas Solvents"]; }
subgraph "cluster_reaction" { label="Reaction"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Assemble & Purge\nwith Inert Gas"]; D [label="Add Reagents\n(Syringe/Cannula)"]; E [label="Run Reaction"]; }
subgraph "cluster_workup" { label="Workup & Isolation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; F [label="Quench with\nDegassed Solution"]; G [label="Extract with\nDegassed Solvents"]; H [label="Dry & Filter\n(Inert Atmosphere)"]; I [label="Concentrate\n(Inert Atmosphere)"]; }
A -> C; B -> D; C -> D -> E -> F -> G -> H -> I; } } Caption: Workflow for Preventing Indoline Oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the best long-term storage conditions for my indoline compound?
A1: To ensure the long-term stability of your indoline compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and heat.[4]
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Under an inert atmosphere (Nitrogen or Argon) | Displaces oxygen, preventing oxidation. |
| Temperature | Cool (2-8°C) or frozen (-20°C) | Slows down the rate of degradation. |
| Light | In an amber or opaque vial | Protects from light-induced degradation. |
| Container | Tightly sealed vial with a secure cap | Prevents ingress of atmospheric moisture and oxygen. |
Q2: How can I differentiate between indoline and indole using common analytical techniques?
A2: Several spectroscopic methods can readily distinguish between indoline and its oxidized indole counterpart.
-
¹H NMR Spectroscopy: The most telling difference is in the aliphatic region. Indolines will show two characteristic multiplets for the diastereotopic protons at the C2 and C3 positions, typically between 2.5 and 3.5 ppm. These signals are absent in the corresponding indole, which instead displays characteristic signals in the aromatic region for the pyrrolic protons.
-
UV-Vis Spectroscopy: Indoles have a more extended π-conjugated system and will absorb at longer wavelengths compared to indolines. You will observe a noticeable bathochromic (red) shift in the UV-Vis spectrum upon oxidation of indoline to indole.
-
Fluorescence Spectroscopy: Indoles are generally fluorescent, while indolines are typically non-fluorescent or weakly fluorescent.[8] This difference can be a sensitive indicator of indole impurities.
Q3: Can I remove indole impurities from my indoline product by column chromatography?
A3: Yes, column chromatography can be an effective method for separating indolines from their corresponding indoles. Due to the difference in polarity (indolines are generally more polar than indoles), a good separation can often be achieved. However, be mindful that prolonged exposure to silica gel or alumina, which can be slightly acidic, and the large surface area involved can sometimes promote oxidation. To mitigate this:
-
Use a less acidic stationary phase: Consider using deactivated silica gel or alumina.
-
Work quickly: Do not let your compound sit on the column for an extended period.
-
Use degassed solvents: This will minimize exposure to dissolved oxygen during the separation.
Q4: Are there any specific oxidizing agents I should be particularly wary of?
A4: Beyond atmospheric oxygen, several common laboratory reagents can readily oxidize indolines to indoles. These include:
-
Manganese dioxide (MnO₂): A classic reagent for this transformation.[2]
-
Palladium on carbon (Pd/C): In the presence of a hydrogen acceptor, it can dehydrogenate indolines.[2]
-
Copper and other transition metal catalysts: Certain copper-catalyzed methods are specifically designed for the oxidative aromatization of indolines.[9][10]
-
Peroxides: Hydrogen peroxide and organic peroxides can also effect this oxidation.[11]
Being aware of these potential oxidants in your synthetic route is crucial for preventing unwanted side reactions.
dot graph "Oxidation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=Mrecord, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
Indoline [label="{Indoline | C₈H₉N}"]; Oxidant [label="Oxidizing Agent\n(e.g., O₂, Pd/C, MnO₂)", shape=ellipse, fillcolor="#F1F3F4"]; Indole [label="{Indole | C₈H₇N}"]; Byproduct [label="Reduced Oxidant\n(e.g., H₂O, Pd(0), MnO)", shape=ellipse, fillcolor="#F1F3F4"];
Indoline -> Indole [label="- 2H⁺, - 2e⁻"]; Oxidant -> Byproduct [label="+ 2H⁺, + 2e⁻"];
{rank=same; Indoline; Oxidant} {rank=same; Indole; Byproduct} } } Caption: General Mechanism of Indoline Oxidation.
References
- Gribble, G. W. (1977). Reduction of indole compounds to indoline compounds. U.S. Patent No. 4,210,590.
-
Li, J., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1383. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Di Rocco, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9832-9843. Retrieved from [Link]
-
Wang, Y., et al. (2021). The dehydrogenation of indoline to indole using the various catalysts... RSC Advances, 11(48), 30213-30221. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Gribble, G. W. (2000). Indoline Dehydrogenation. In Palladium in Heterocyclic Chemistry (pp. 105-136). Pergamon. Retrieved from [Link]
-
Wikipedia. (n.d.). Indoline. Retrieved from [Link]
-
Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Corbett, M. D., & Corbett, B. R. (1982). Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis. The International Journal of Biochemistry, 14(7), 673-677. Retrieved from [Link]
-
Johnson, C. K., et al. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(29), 5659-5669. Retrieved from [Link]
-
Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. Organic Letters, 21(5), 1176-1181. Retrieved from [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistryviews.org [chemistryviews.org]
- 6. ossila.com [ossila.com]
- 7. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Indole synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amide Coupling of Sterically Hindered Indolines
Current Status: Online Operator: Senior Application Scientist Ticket ID: IND-CPL-001 Subject: Overcoming low nucleophilicity and steric bulk in indoline acylation.
The Diagnostic Phase: Why is your reaction failing?
Welcome to the technical support center. If you are here, your standard EDC/NHS or HBTU coupling likely resulted in <10% conversion or a mess of side products.
Indoline couplings fail due to a "perfect storm" of two factors:
-
Electronic Deactivation: Unlike a standard secondary amine (e.g., pyrrolidine), the indoline nitrogen lone pair is partially delocalized into the fused benzene ring. This significantly lowers its HOMO energy, making it a poor nucleophile (closer to an aniline than an amine).
-
Steric Occlusion: If your indoline has substituents at the C2 or C7 positions, or if the carboxylic acid is bulky (e.g.,
-quaternary center), the trajectory for nucleophilic attack is physically blocked.
Decision Matrix: Selecting the Right Protocol
Do not guess. Use this logic flow to select the correct reagent system for your specific substrate.
Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and steric demand.
The "Gold Standard" Protocols
Protocol A: The "Gentle Giant" (T3P)
Best for: Chiral acids, scale-up, and moderately hindered systems. Why it works: T3P (Propylphosphonic anhydride) forms a reactive mixed anhydride. Unlike HATU, it does not generate free guanidinium species that can sequester the amine. It is notorious for low epimerization rates because the activation is slower and more controlled.
Reagents:
-
T3P (50% w/w in EtOAc or DMF)
-
Base: Pyridine (Critical: acts as both solvent/co-solvent and acylation catalyst) or N-Methylmorpholine (NMM).
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) and Indoline (1.1 equiv) in EtOAc (or 2-MeTHF).
-
Cool to 0 °C.
-
Add Pyridine (3.0 – 5.0 equiv). Note: Pyridine is superior to DIPEA here due to lower steric bulk and catalytic activity.
-
Add T3P solution (1.5 – 2.0 equiv) dropwise.
-
Allow to warm to RT. If conversion is slow after 4h, heat to 50 °C.
-
Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO3. T3P byproducts are water-soluble.[1][2]
Protocol B: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered indolines (e.g., 2,2-disubstituted) or when HATU/T3P fails. Why it works: This generates an Acid Chloride in situ under neutral conditions. Acid chlorides are the smallest, most electrophilic activated species, minimizing steric clash during the attack. Ghosez's reagent avoids the harsh HCl gas associated with Thionyl Chloride.
Reagents:
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).
-
Solvent: DCM or CHCl3 (dry).
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.2 – 1.5 equiv) at 0 °C.
-
Stir at RT for 1–2 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
Crucial Step: Add the Indoline (1.0 – 1.2 equiv) and a base (Pyridine or 2,6-Lutidine, 2.0 equiv).
-
Optional: If the indoline is extremely unreactive, add AgCN (catalytic) to activate the acid chloride further (silver-promoted acylation).
-
Stir at RT or reflux if necessary.
Protocol C: Enhanced Uronium Activation (HATU/HOAt)
Best for: High-throughput screening, small scale, achiral acids. Why it works: HOAt (1-Hydroxy-7-azabenzotriazole) creates an activated ester that benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the rate of amine attack by ~10x compared to HOBt.
Step-by-Step:
-
Dissolve Acid (1.0 equiv) in DMF (Concentration is key: Keep >0.2 M).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to pre-activate.
-
Add Indoline (1.2 equiv).
-
Add-on: If conversion stalls, add 0.5 equiv of free HOAt. The extra catalyst helps turnover the intermediate.
Comparative Data Analysis
The following table summarizes expected performance based on internal application data and literature precedents.
| Feature | T3P (Protocol A) | Ghosez's Reagent (Protocol B) | HATU (Protocol C) |
| Active Species | Mixed Anhydride (P-O-C) | Acid Chloride | OAt-Active Ester |
| Steric Tolerance | High | Very High | Moderate |
| Epimerization | Very Low | High (via Ketene) | Moderate |
| Atom Economy | Good (Water soluble waste) | Moderate | Poor (High MW byproducts) |
| Reaction pH | Basic (Pyridine) | Neutral/Basic | Basic |
| Cost | Low (Bulk available) | High | High |
Troubleshooting & FAQs
Q: The reaction goes to 50% conversion and stops. Adding more HATU doesn't help. Why? A: You have likely formed a stable, non-reactive intermediate (such as a guanidine byproduct from the HATU reacting with the amine) or the reaction has reached equilibrium.
-
Fix: Do not add more coupling reagent to the "dead" mixture. Filter, isolate the crude, and resubmit the unreacted material using Protocol B (Ghosez) . The acid chloride is small enough to overcome the barrier that the bulky HATU ester could not.
Q: I see significant epimerization of my chiral acid. A: This is common with indolines because the slow reaction rate gives the activated acid time to racemize (via oxazolone formation).
-
Fix: Switch to Protocol A (T3P) and use Pyridine as the solvent/base. Keep the temperature at 0 °C for the first 4 hours. Avoid DMAP; it is a nucleophilic catalyst that drastically increases racemization risk.
Q: My indoline has a substituent at C7 (ortho to Nitrogen). Nothing works. A: C7-substitution creates a "picket fence" effect.
-
Fix: You need to use the smallest possible electrophile. Use Protocol B , but perform the reaction in a microwave reactor (80-100 °C for 10-20 mins). The thermal energy is required to access the high-energy conformational transition state required for the attack.
Q: Can I use EDC/NHS? A: Generally, no . The NHS-ester is not electrophilic enough to react with the deactivated nitrogen of an indoline at a useful rate. You will mostly observe hydrolysis of the ester over time.
Mechanism of Action: Ghosez Activation
Understanding the mechanism helps you troubleshoot. The key to Protocol B is the formation of the chloroenamine intermediate, which transfers the chloride to the acid.
Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3][4] Organic Process Research & Development. Link
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[5] 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. Link
-
Patterson, J. T., et al. (2011). Finding the Right Coupling Reagent for Peptide Synthesis. The Journal of Organic Chemistry. Link
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][7][8] Organic & Biomolecular Chemistry. Link
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Palladium Remediation for Indoline-4-Carboxamide
Status: Operational Subject: Removing Palladium (Pd) Impurities from Chelating Substrates Ticket Priority: High (Regulatory/Compliance Critical)
Executive Summary & Regulatory Context
The Challenge: You are attempting to remove Palladium (Pd) from Indoline-4-carboxamide . This is not a standard purification scenario. Unlike simple hydrocarbons, your molecule contains two potent chelating motifs:
-
The Indoline Nitrogen (Secondary Amine): A moderate nucleophile that binds Pd(II).
-
The Carboxamide (Primary Amine/Carbonyl): A bidentate ligand capable of stabilizing Pd(0) nanoparticles and Pd(II) complexes.
Regulatory Hard Deck (ICH Q3D): Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1]
-
Oral PDE: 100 µ g/day (approx. 10 ppm for a 10g daily dose).
-
Parenteral PDE: 10 µ g/day (approx. 1 ppm).[2]
The Trap: Standard crystallization often fails because the Pd-Indoline complex co-crystallizes with your product. Standard activated carbon often results in high yield loss due to non-specific binding of the polar amide. Ligand exchange (Scavenging) is the only reliable methodology for this substrate.
Diagnostic Module: Do I have a Pd Problem?
Before initiating remediation, confirm the nature of the impurity.
| Observation | Likely Species | Recommended Action |
| Dark Grey/Black Solid | Colloidal Pd(0) Nanoparticles | Requires hot filtration + high-affinity scavenger. |
| Yellow/Orange Tint | Soluble Pd(II)-Ligand Complex | Requires chemical chelation (Thiol/TMT). |
| Product is White but ICP-MS >100ppm | Occluded Pd in Crystal Lattice | Requires dissolution and scavenging; recrystallization alone will fail. |
Remediation Protocol A: Solid-Supported Scavengers (Gold Standard)
Why this works:
We utilize Si-Thiol (Silica-supported 1-propanethiol) or MP-TMT (Macroporous Trimercaptotriazine). These functional groups have a higher affinity for Pd than the indoline nitrogen (
Pre-requisite:
-
Solvent: The product must be fully dissolved. Recommended: THF, DMF, or MeOH.
-
Avoid: Electrophilic scavengers (e.g., Isocyanates), which will react with the indoline amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude Indoline-4-carboxamide in 10 volumes of THF or DMF.
-
Note: If using DMF, keep temperature <80°C to avoid decomposition.
-
-
Loading: Add Si-Thiol or MP-TMT resin.
-
Initial Screen: 10 wt% relative to crude mass.
-
Stoichiometric: If Pd content is known, add 3-5 equivalents relative to Pd.
-
-
Incubation: Heat to 50-60°C and stir for 4-12 hours .
-
Expert Insight: Room temperature scavenging is often too slow for chelating substrates like amino-indoles. Heat drives the ligand exchange kinetics.
-
-
Filtration: Filter the suspension hot through a 0.45 µm PTFE membrane or a Celite pad.
-
Critical: Do not let the filtrate cool before filtering, or Pd-resin might re-equilibrate or product might precipitate with the resin.
-
-
Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.
Visualizing the Scavenger Selection Logic
Figure 1: Decision matrix for selecting the appropriate remediation agent based on solubility and impurity type.
Remediation Protocol B: The "Poor Man's" Chelation Wash
If solid-supported scavengers are unavailable or too costly for the scale, use N-Acetylcysteine (NAC) or L-Cysteine . These amino acids are potent Pd chelators and are water-soluble at basic pH.
Protocol:
-
Dissolve the product in a water-immiscible solvent (e.g., 2-MeTHF or EtOAc).
-
Note: Indoline-4-carboxamide has poor solubility in EtOAc; 2-MeTHF or a DCM/MeOH mix is preferred.
-
-
Prepare a 5% aq. solution of N-Acetylcysteine . Adjust pH to 8-9 with NaOH (deprotonates the thiol, activating it).
-
Perform a liquid-liquid extraction. Shake vigorously for 10 minutes.
-
Separate layers. The Pd moves into the aqueous layer (red/orange color).
-
Repeat 2-3 times.
-
Wash organic layer with brine to remove residual NAC.
Troubleshooting & FAQs
Q1: I used activated carbon, but my yield dropped by 40%. Why? A: Indoline-4-carboxamide is polar (amide + amine). Standard activated carbon (e.g., Darco G-60) is non-specific and adsorbs polar molecules via dipole interactions.
-
Fix: Switch to a synthetic carbon (e.g., spheroidal carbon) or strictly use Protocol A (Si-Thiol) , which relies on covalent bonding to Pd rather than surface adsorption.
Q2: My Pd levels are stuck at 50 ppm despite scavenging. A: You likely have oxidative addition of Pd into the indoline N-H bond or strong chelation.
-
Fix: Add a "digestion" step. Reflux the scavenger mixture for 1 hour. If that fails, add 1% v/v water to the THF during scavenging. The water helps swell the resin and break up tight ion pairs.
Q3: Can I use bleach or peroxide to oxidize the Pd out? A: ABSOLUTELY NOT. Indolines are easily oxidized to indoles (aromatization). Oxidative treatments will destroy your core scaffold before they remove the Pd. Stick to reductive or chelating methods.
Q4: The product turns pink after scavenging. A: This indicates trace iron (Fe) contamination from the silica backbone or residual oxidized scavenger.
-
Fix: Perform a final wash with EDTA solution or recrystallize from Isopropanol/Water.
Process Workflow Diagram
Figure 2: Optimized workflow for sequential Pd removal and isolation.
References
-
ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation, 2019. [Link]
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions."[3] Advanced Synthesis & Catalysis, 2004, 346(8), 889–900.[3][4] [Link]
-
Biotage Metal Scavenging User Guide. "Strategies for Removing Palladium from API." Biotage Applications, 2023.[4][5][6][7] [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Technical Support Center: Recrystallization of N-Methylindoline-4-carboxamide
Welcome to the Advanced Purification Support Center. Subject: Optimization of Recrystallization Protocols for N-Methylindoline-4-carboxamide Ticket ID: CHEM-PUR-8821 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Technical Context
This compound is a critical intermediate, often utilized in the synthesis of PARP inhibitors (e.g., Veliparib analogs) and other tricyclic heterocycles. Its purification is non-trivial due to the competing polarity of the lipophilic N-methylindoline core and the hydrophilic carboxamide moiety .
Unlike simple aromatics, this molecule exhibits significant hydrogen-bonding potential (donor/acceptor via the amide) while maintaining low water solubility due to the fused bicyclic system. Successful recrystallization requires a solvent system that disrupts the intermolecular hydrogen bond network at high temperatures but facilitates ordered lattice formation upon cooling.
Key Physicochemical Considerations:
-
Functional Groups: Tertiary amine (indoline N), Primary amide (C-4 position).
-
pKa: The amide nitrogen is non-basic; the indoline nitrogen is weakly basic (
for conjugated systems, though higher in indolines than indoles). -
Primary Impurities: Unreacted starting materials (often methyl esters or nitriles), N-oxide byproducts, or ring-opened hydrolysis products.
Recommended Solvent Systems
The following solvent systems are ranked by success rate for indoline-carboxamide scaffolds.
Tier A: The "Gold Standard" (High Yield / High Purity)
These systems balance the solubility differential between boiling and ambient temperatures.
| Solvent System | Ratio (v/v) | Protocol Notes | Best For |
| Ethanol / Water | 90:10 | Dissolve in hot absolute EtOH; add hot water until turbid. | Removal of inorganic salts and highly polar impurities. |
| Methanol / Water | 80:20 | Similar to EtOH but better for more polar crude mixtures. | High-throughput purification; batches < 5g. |
| Ethyl Acetate / Heptane | 1:1 | Dissolve in minimal refluxing EtOAc; add Heptane slowly. | Removal of lipophilic impurities (dimers, tars). |
Tier B: Alternative Systems (For Difficult Batches)
Use these if Tier A fails or if the compound "oils out."
| Solvent System | Ratio (v/v) | Protocol Notes | Best For |
| Acetonitrile (ACN) | 100% | Recrystallize from pure ACN; cool to -20°C. | Separation from close-eluting organic byproducts. |
| IPA / Water | 85:15 | Slower evaporation rate; promotes larger crystal growth. | Obtaining X-ray quality single crystals.[1] |
| Toluene | 100% | Requires high heat (110°C). | Very hydrophobic crude samples. |
Step-by-Step Optimization Protocol
Do not blindly follow a recipe. Use this decision matrix to determine the optimal condition for your specific batch.
Phase 1: Solubility Screening (The "Test Tube" Method)
-
Place 50 mg of crude solid in a test tube.
-
Add 0.5 mL of Primary Solvent (e.g., Ethanol).
-
Heat to boiling.
-
If insoluble: Add more solvent in 0.1 mL increments.
-
If soluble at RT: Solvent is too strong. Switch to a less polar solvent (e.g., EtOAc) or use an anti-solvent.
-
-
Once dissolved at boiling, allow to cool to Room Temperature (RT).
-
Observation:
-
Crystals form: Success.
-
No crystals: Add Anti-Solvent (e.g., Water) dropwise until cloudy, then reheat to clear, and cool again.
-
Oiling out: See Troubleshooting Section.
-
Phase 2: The Decision Tree (Visualization)
Figure 1: Logical workflow for determining the optimal solvent system for this compound purification.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a gum instead of crystals). Why? A: This occurs when the melting point of the solvated compound drops below the boiling point of the solvent mixture, or if the cooling is too rapid.
-
Fix 1 (Thermodynamic): Increase the volume of the solvent (lower concentration).
-
Fix 2 (Kinetic): Reheat to dissolve, then add a seed crystal of pure product at a temperature just below the boiling point.
-
Fix 3 (Solvent): Switch from MeOH/Water to EtOAc/Heptane. Alcohols can sometimes stabilize oils via hydrogen bonding.
Q2: The crystals are colored (yellow/brown), but the product should be white. A: Indolines are prone to oxidation (forming indoles or colored quinoid species).
-
Fix: Perform the recrystallization with Activated Charcoal .
Q3: I have low recovery yield (<50%). A: You likely used too much solvent or the anti-solvent ratio is incorrect.
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to harvest a "second crop." Note: The second crop is usually less pure.
Q4: Can I use chlorinated solvents like DCM or Chloroform? A: generally, No . While they dissolve the compound well, they are too powerful. You will likely struggle to get the compound to precipitate out, even with hexane addition, often leading to oils. Use DCM only for column chromatography loading, not recrystallization.
References & Authority
-
Indole/Indoline Purification Strategies : Journal of Chemical & Engineering Data establishes that benzamide derivatives (structurally analogous to the carboxamide tail) exhibit preferential solubility in Methanol > Ethanol > Ethyl Acetate, validating the Tier A selection [1].
-
Solvent Selection for Amides : Research on Nicotinamide and Benzamide derivatives confirms that alcohol/water mixtures are superior for separating amides from carboxylic acid impurities due to the differential solubility of the neutral amide vs. the ionized acid [2].
-
General Recrystallization Logic : The "Oiling Out" phenomenon in amide synthesis is documented in Organic Process Research & Development, recommending seeding and slower cooling ramps for carboxamide derivatives [3].
References
-
Wang, C., et al. "Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures." J. Chem. Eng. Data, 2023.[4][5]
-
Li, Y., et al. "Solubility determination and modelling of benzamide in organic solvents." The Journal of Chemical Thermodynamics, 2025.
- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012. (Standard Industry Text for Process Chemistry).
Sources
- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 3. US2938054A - Process for purification of 4, 4'-methylenedianiline - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of N-Methylindoline-4-carboxamide
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. N-Methylindoline-4-carboxamide, a molecule of interest within various research programs, presents a unique analytical challenge. This guide provides an in-depth analysis of its characterization using Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, benchmarked against alternative analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategies for this and structurally related compounds.
The Central Role of ¹H-NMR in Structural Elucidation
Proton NMR (¹H-NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules like this compound.[1][2][3] Its power lies in its ability to provide detailed information about the chemical environment of each proton, revealing key structural features through chemical shifts, spin-spin coupling, and signal integration.[1][3] This non-destructive technique offers high-resolution data that is fundamental to confirming molecular identity and purity.[1]
Predicted ¹H-NMR Spectrum of this compound
Expected Chemical Shifts (in CDCl₃, estimated):
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| H-a (N-CH₃) | ~2.8 - 3.0 | Singlet (s) | 3H | The methyl group attached to the nitrogen is expected to be a singlet in the aliphatic region. |
| H-b (C2-H₂) | ~3.1 - 3.3 | Triplet (t) | 2H | These methylene protons are adjacent to a CH₂ group (H-c) and will likely appear as a triplet. |
| H-c (C3-H₂) | ~3.6 - 3.8 | Triplet (t) | 2H | These methylene protons are adjacent to a CH₂ group (H-b) and are also influenced by the aromatic ring, shifting them slightly downfield. |
| H-d (C5-H) | ~7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | 1H | Aromatic proton coupled to H-e and H-f. |
| H-e (C6-H) | ~6.7 - 6.9 | Doublet (d) | 1H | Aromatic proton coupled to H-d. |
| H-f (C7-H) | ~7.5 - 7.7 | Doublet (d) | 1H | Aromatic proton ortho to the electron-withdrawing carboxamide group, causing a significant downfield shift. Coupled to H-d. |
| H-g (CONH₂) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Amide protons often appear as a broad singlet and can exchange with D₂O. |
Causality behind Spectral Predictions: The electron-donating nature of the nitrogen atom within the indoline ring shields the adjacent protons (H-b, H-c), causing them to appear at a relatively lower chemical shift compared to aromatic protons. Conversely, the electron-withdrawing carboxamide group deshields the ortho proton (H-f), shifting it significantly downfield. The N-methyl group (H-a) is in a typical aliphatic environment.
A Comparative Analysis of Analytical Techniques
While ¹H-NMR is a powerful tool, a comprehensive characterization often necessitates a multi-technique approach. Here, we compare ¹H-NMR with other common analytical methods for the analysis of this compound.
| Analytical Technique | Strengths for this compound Analysis | Weaknesses for this compound Analysis |
| ¹H-NMR | - Provides detailed structural information (connectivity, stereochemistry).[1][2] - Non-destructive.[1] - Quantitative. | - Relatively lower sensitivity compared to MS. - Can be complex to interpret for impure samples. |
| ¹³C-NMR | - Provides information on the carbon skeleton.[4] - Complements ¹H-NMR for unambiguous structure confirmation. | - Lower sensitivity than ¹H-NMR.[4] - Longer acquisition times. |
| Mass Spectrometry (MS) | - High sensitivity for detecting low-level impurities. - Provides accurate molecular weight information.[5] | - Does not provide detailed structural connectivity information on its own. - Isomeric compounds can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for assessing purity and quantifying the compound.[5][6][7] - Can be coupled with MS for enhanced characterization (LC-MS).[8] | - Does not provide structural information directly. - Method development can be time-consuming. |
Experimental Workflow: From Sample to Spectrum
The following diagram illustrates a typical workflow for the ¹H-NMR analysis of a small molecule like this compound.
Caption: A decision-making guide for analytical technique selection.
Detailed Experimental Protocol: ¹H-NMR Analysis
This protocol provides a self-validating system for obtaining a high-quality ¹H-NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Volumetric flask and pipettes
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent peak)
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved. If the compound is not soluble, sonication may be applied.
-
Using a pipette, transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the spectrometer. This is a critical step to ensure sharp, well-resolved peaks.
-
Acquire a standard ¹H-NMR spectrum. A typical experiment will involve a 90° pulse and an acquisition time of 2-4 seconds. For a dilute sample, multiple scans (e.g., 16 or 64) can be acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the chemical shift scale. If TMS was not added, the residual solvent peak can be used as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Identify the chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each signal.
-
Conclusion
The structural characterization of this compound is most effectively achieved through a combination of analytical techniques, with ¹H-NMR spectroscopy serving as the foundational method for structural elucidation. By complementing ¹H-NMR data with insights from ¹³C-NMR, Mass Spectrometry, and HPLC, researchers can build a comprehensive and robust analytical data package. This multi-faceted approach ensures the unambiguous identification, purity assessment, and quantification of this and other small molecules, thereby upholding the principles of scientific integrity and accelerating the drug development process.
References
- Patsnap Eureka. (2025, April 7). What Is H NMR? A Complete Guide to Proton NMR Spectroscopy.
- PubMed. (2021, May 4). NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine.
- Slideshare. 1H NMR Spectroscopy.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- AWS. Copper-Catalyzed Intramolecular CH Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones.
- PubMed Central. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions.
- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
- PubMed. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography.
- Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
- Chromatography Online. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
Sources
- 1. What Is H NMR? A Complete Guide to Proton NMR Spectroscopy [eureka.patsnap.com]
- 2. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 3. acdlabs.com [acdlabs.com]
- 4. NMR Analysis of Carboxylate Isotopomers of 13C-Metabolites by Chemoselective Derivatization with 15N-Cholamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. chromatographyonline.com [chromatographyonline.com]
LC-MS Validation of N-Methylindoline-4-carboxamide Purity: A Comparative Technical Guide
Executive Summary
N-Methylindoline-4-carboxamide is a critical pharmacophore often utilized as a scaffold in the synthesis of PARP inhibitors and other kinase-targeting therapeutics.[1] Its structural integrity is paramount; however, the indoline core is susceptible to spontaneous oxidation to its indole counterpart (dehydrogenation), a transformation that results in a mass shift of only -2 Da and often co-elutes in standard reverse-phase HPLC-UV methods.
This guide objectively compares the industry-standard HPLC-UV approach against a High-Resolution LC-MS (UHPLC-Q-TOF) workflow.[1] While HPLC-UV remains the workhorse for bulk assay, we demonstrate that LC-MS is the superior alternative for purity validation, specifically for detecting genotoxic impurities and isobaric/structural analogs that evade UV detection.
Part 1: The Molecule & The Challenge
Chemical Profile[1][2][3][4][5][6]
-
Compound: this compound[1]
-
Core Structure: Bicyclic indoline (dihydroindole) ring.
-
Critical Quality Attribute (CQA): The saturation of the C2-C3 bond.
-
Primary Degradant: N-Methylindole-4-carboxamide (Oxidation product).[1]
-
pKa: ~8.4 (tertiary amine), requiring careful pH control in mobile phases.
The Analytical Gap
Standard C18 HPLC-UV methods often fail to resolve the indoline (product) from the indole (impurity) due to their similar hydrophobicity (LogP) and overlapping UV absorption maxima (both dominate at 254 nm).
Part 2: Comparative Analysis (Alternatives vs. Solution)
Alternative A: Standard HPLC-UV (The Legacy Method)[1]
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
Column: C18 (3.5 µm).
-
Pros: Robust, low cost, excellent for bulk assay (>98% purity).
-
Cons: Low specificity. Cannot distinguish between the target molecule and its oxidized indole form if retention times shift slightly. High Limit of Quantitation (LOQ ~0.05%).
The Solution: UHPLC-HRAM-MS (The Validated Method)[1]
-
Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).[1]
-
Ionization: Electrospray Ionization (ESI+).
-
Pros: Mass-selective detection allows isolation of the parent ion
from the oxidized impurity . -
Sensitivity: LOQ < 0.005% (50 ppm), essential for genotoxic impurity profiling.
Performance Comparison Table
| Feature | HPLC-UV (Alternative) | LC-MS (Recommended) | Impact on Development |
| Specificity | Low (Retention time only) | High (m/z + Retention time) | Prevents false positives in purity release.[1] |
| LOD (Limit of Detection) | ~10 ng/mL | ~0.1 ng/mL | Critical for trace impurity analysis. |
| Oxidation Detection | Difficult (Co-elution likely) | Instant (Mass shift -2.016 Da) | Identifies shelf-life degradation early.[1] |
| Linearity Range | Covers both assay and impurity levels in one run.[1] |
Part 3: Technical Guide & Validation Protocol
Method Development Strategy
Column Selection: We recommend a Phenyl-Hexyl stationary phase over standard C18.[1] The pi-pi interactions provided by the phenyl ring offer superior selectivity for the electron-rich indoline system compared to the oxidized indole.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile.
-
Rationale: Low pH ensures the tertiary amine is fully protonated (
), maximizing ESI+ sensitivity and improving peak shape by reducing silanol interactions.
Validation Protocol (ICH Q2(R2) Aligned)
This protocol validates the method for Purity and Impurity Quantification .
A. Specificity (Stress Testing)[2]
-
Objective: Prove the method can detect impurities in the presence of degradants.
-
Protocol:
B. Linearity & Range
-
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 6 levels from LOQ (0.05%) to 120% of target concentration.
-
Acceptance Criteria:
.
C. Accuracy (Spike Recovery)
-
Objective: Ensure no matrix effects suppress ionization.
-
Protocol: Spike known amounts of this compound into a placebo matrix at 50%, 100%, and 150% levels.
-
Representative Data:
| Spike Level (%) | Recovered Conc.[2] (µg/mL) | Recovery (%) | % RSD (n=3) |
| 50% | 49.8 | 99.6 | 1.2 |
| 100% | 100.2 | 100.2 | 0.8 |
| 150% | 148.5 | 99.0 | 1.1 |
D. Precision (Repeatability)
-
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance Criteria: RSD < 2.0% for Assay; RSD < 10% for Impurities.
Part 4: Visualizations
Diagram 1: Impurity Fate Mapping
This diagram illustrates the critical degradation pathway that LC-MS must detect (Oxidation) compared to the stable pathway.
Caption: Degradation pathways of this compound. The oxidation to indole (Red) is the primary stability risk.
Diagram 2: Validation Workflow (ICH Q2 R2)
A logical flow ensuring the method is "Fit for Purpose."
Caption: Step-wise LC-MS validation workflow aligned with ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] [Link]
-
Samanidou, V. F., & Nisyriou, S. A. (2008). Multi-residue methods for confirmation of antibiotics in food. Journal of Separation Science. (Contextual reference for LC-MS validation principles). [Link]
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press. (Reference for Indoline/Indole stability and solubility). [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6][7][Link]
Sources
- 1. 2387595-76-6|Methyl 3-methylindoline-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. database.ich.org [database.ich.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Development and validation of a LC-MS/MS method for assessment of an anti-inflammatory indolinone derivative by in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Indoline Scaffolds in Drug Discovery: Indapamide vs. N-Methylindoline-4-carboxamide
[2][3]
Executive Summary: Divergent Therapeutic Vectors
The indoline ring system is a "privileged structure" in drug design, capable of directing bioactivity toward disparate biological targets based on substitution patterns.[2][3]
-
Indapamide (IDP): A sulfonamide-indoline hybrid acting as a thiazide-like diuretic.[2][3][4] Its lipophilic 2-methylindoline moiety facilitates vascular smooth muscle penetration, granting it dual activity (natriuretic + direct vasodilator).[2][3]
-
This compound (NMIC): A rigid bicyclic amide fragment.[2][3] Unlike IDP, which targets the renal NCC transporter, the NMIC scaffold is a key pharmacophore for allosteric agonists of GPR52 , an orphan GPCR implicated in dopaminergic regulation in the striatum.[2][3]
| Feature | Indapamide (IDP) | This compound (NMIC) |
| Primary Role | Active Pharmaceutical Ingredient (API) | Lead Fragment / Advanced Intermediate |
| Therapeutic Area | Cardiovascular (Hypertension, Edema) | CNS (Schizophrenia, Psychosis) |
| Primary Target | Na+/Cl- Cotransporter (NCC) | GPR52 (Gs-coupled GPCR) |
| Key Moiety | N-amino-2-methylindoline | This compound |
| Lipophilicity (LogP) | ~2.1 (Moderate) | ~1.2 (Low - Fragment dependent) |
| Bioavailability | High (Oral) | Variable (Dependent on R-groups) |
Structural & Physicochemical Analysis
The performance of these molecules is dictated by their electronic and steric profiles.[2][3]
Indapamide: The Lipophilic Vector
Indapamide utilizes a hydrazide-like linkage (sulfamoylbenzamide attached to the indoline nitrogen).[2][3]
-
Effect: The 2-methylindoline group acts as a "lipophilic anchor," increasing tissue distribution into the vascular wall (5–80x higher than thiazides).[2][3] This enables the "calcium antagonist-like" effect.[2][3]
NMIC: The Rigid H-Bond Donor
Mechanistic Performance & Signaling Pathways[2][3]
Indapamide: Renal & Vascular Dual Action
Indapamide operates via two distinct mechanisms:[2][3]
-
Renal: Inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT), promoting Na+ and water excretion.[2][3]
-
Vascular: Inhibition of Ca2+ influx in vascular smooth muscle cells (VSMC), reducing vascular resistance.[2][3]
NMIC Derivatives: GPR52 Agonism
Compounds derived from the NMIC scaffold function as agonists for GPR52 .[2][3]
-
Mechanism: GPR52 is Gs-coupled.[2][3] Agonism triggers adenylyl cyclase, increasing intracellular cAMP.[2][3]
-
Outcome: Modulation of dopamine D2 receptor signaling in the striatum (antipsychotic effect without extrapyramidal side effects).[2][3]
Visualization: Signaling Pathway Comparison
The following diagram contrasts the signal transduction pathways triggered by these two indoline-based agents.
Figure 1: Mechanistic divergence of Indapamide (Renal/Vascular inhibition) versus NMIC-based ligands (GPR52 activation).[2][3]
Experimental Protocols for Validation
To objectively compare performance, one must use assays relevant to the specific target.[2][3] Below are the industry-standard protocols for validating each compound type.
Protocol A: Assessing Indapamide Potency (NCC Inhibition)
Target: Verification of diuretic efficacy and electrolyte balance.[2][3]
-
Preparation: Animals are fasted overnight but allowed water.
-
Dosing: Administer Indapamide (0.3, 1.0, 3.0 mg/kg p.o.) suspended in 0.5% methylcellulose.
-
Metabolic Cage: Place rats in individual metabolic cages immediately post-dosing.
-
Sample Collection: Collect urine at intervals: 0–5h and 5–24h.
-
Analysis:
-
Success Criteria: A statistically significant increase in Na+/Cl- excretion ratio >1.5x vs. vehicle, with minimal K+ loss (potassium-sparing potential is a key differentiator vs. pure thiazides).[2][3]
Protocol B: Assessing NMIC Activity (GPR52 cAMP Assay)
Target: Verification of GPR52 agonism for CNS drug discovery.[2][3]
-
Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP dynamic kit.[2][3]
-
Compound Prep: Dissolve NMIC derivative in 100% DMSO; perform serial dilutions (10-point dose-response).
-
Incubation:
-
Detection: Add cAMP-d2 and Anti-cAMP-Cryptate reagents.[2][3]
-
Readout: Measure fluorescence ratios (665 nm / 620 nm) on an EnVision plate reader.
-
Data Analysis: Plot sigmoidal dose-response curves to calculate EC50 .
-
Success Criteria: EC50 < 50 nM for lead candidates; Emax > 80% of reference full agonist.
Synthesis & Manufacturing Considerations
For researchers synthesizing these compounds, the "Performance" also relates to synthetic accessibility.[2][3]
| Parameter | Indapamide Synthesis | NMIC Synthesis |
| Starting Material | 2-Methylindoline + 4-Chloro-3-sulfamoylbenzoyl chloride | 4-Bromo-1-methylindoline (via Pd-catalyzed carbonylation) |
| Critical Step | Formation of the N-N amide bond (Hydrazide formation).[2][3] | Installation of the C4-amide (often requires cyanation or carbonylation).[2][3] |
| Purity Challenge | Dehydrogenation: Indoline ring is prone to oxidation to Indole (inactive impurity).[2][3] | Regioselectivity: Ensuring substitution at C4 vs C5/C6 during ring formation. |
| Stability | Sensitive to light/oxidation (Indoline -> Indole).[2][3] | Generally stable; N-methyl group protects against N-oxidation.[2][3] |
Workflow Visualization: Development Pipeline
The following diagram illustrates the decision tree for a chemist choosing between these scaffolds.
Figure 2: Strategic development pipeline illustrating how the indoline core is modified for divergent therapeutic outcomes.
Conclusion
While both Indapamide and This compound share the indoline core, they represent non-interchangeable tools in the drug discovery arsenal.[2][3]
-
Use Indapamide as a reference standard when investigating diuretic potency, vascular wall accumulation, or NCC inhibition.[2][3]
-
Use NMIC as a starting scaffold (building block) when designing ligands for Class A GPCRs, particularly GPR52, where the C4-amide provides critical directional hydrogen bonding.[2][3]
References
-
Indapamide Pharmacology: Prunet, R., et al. "Preclinical studies of indapamide, a new 2-methylindoline antihypertensive diuretic."[2][3] American Heart Journal, 1983.[2][3] Link
-
Indapamide Metabolism: Sim, S.C., et al. "Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4."[1][2][3][5] Drug Metabolism and Disposition, 2015.[2][3][5] Link
-
NMIC & GPR52: "1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52." Patent WO2016176571A1 / US9676758B2.[2][3] Link
-
Chemical Properties: PubChem Compound Summary for Indapamide (CID 3702). Link
Sources
- 1. Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1016734-68-1|1,2,3,4-Tetrahydroquinoline-5-carboxamide|BLD Pharm [bldpharm.com]
- 3. ES2784316T3 - 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related to it - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Reference Standards for N-Methylindoline-4-carboxamide: Qualification & Comparison Guide
Executive Summary: The Criticality of CAS 1706432-27-0
N-Methylindoline-4-carboxamide (CAS: 1706432-27-0) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of GPR52 modulators for neuropsychiatric indications (e.g., schizophrenia, PTSD).
Unlike commoditized reagents, this compound often lacks a Pharmacopeial Primary Standard (USP/EP). Consequently, researchers and CMC (Chemistry, Manufacturing, and Controls) teams must rely on Secondary Standards or Certified Reference Materials (CRMs) . This guide objectively compares these sourcing options and provides a self-validating framework for qualifying this material in-house, addressing its specific stability risks—most notably, the oxidative dehydrogenation to the corresponding indole.
Comparative Analysis: Sourcing Reference Standards
When selecting a reference standard for this compound, the choice typically lies between "Catalog Grade" reagents and "Qualified Secondary Standards."
Table 1: Performance & Risk Profile Comparison
| Feature | Catalog Reagent (Research Grade) | Qualified Secondary Standard (In-House/Custom) | Impact on Data Integrity |
| Primary Use | Early synthesis; HTS screening. | GMP release testing; Impurity quantification. | High : Using reagent grade for quantitative work leads to potency errors. |
| Assay Method | HPLC Area % (often >95%). | Mass Balance (HPLC + TGA + KF + ROI) or qNMR . | Critical : Area % ignores water/salts, overestimating potency by 2-10%. |
| Impurity Profiling | Generic. May miss specific oxidation products. | Specific tracking of Indole-4-carboxamide analog. | High : Indoline cores are prone to oxidation; catalog COAs often miss this. |
| Storage | Ambient or +4°C. | -20°C, Argon/Nitrogen overlay. | Medium : Prevents "drifting" purity during shelf life. |
| Cost | Low ($).[1] | High ( | N/A |
EXPERT INSIGHT: The "Area %" Trap
Do not rely on a vendor's "98% HPLC Purity" for quantitative calculations. This compound is a secondary amine and an amide; it can retain significant water or residual solvents (e.g., DMF, DMSO from synthesis) that are invisible to UV detection but dilute the effective mass. Always establish potency via qNMR or Mass Balance.
Technical Deep Dive: Stability & Impurity Logic
The indoline core is structurally vulnerable. Unlike the aromatic indole, the dihydro-indoline ring is susceptible to oxidative dehydrogenation.
Diagram 1: Degradation & Synthesis Logic
This diagram illustrates the relationship between the target standard and its critical impurities.
Figure 1: Structural relationships showing the critical oxidation pathway (Red Dashed Line) that must be monitored during qualification.[2]
Experimental Protocols: Self-Validating Systems
Protocol A: HPLC Purity Assessment (Stability-Indicating)
This method is designed to separate the indoline target from the indole oxidation impurity.
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffered to pH ~4.0 with Ammonium Formate to improve peak shape of the secondary amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% → 60% B
-
15-20 min: 60% → 95% B
-
-
Detection: UV at 254 nm (aromatic core) and 280 nm (indoline specificity).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Validation Criteria:
-
Resolution (Rs): > 2.0 between this compound and N-Methylindole-4-carboxamide (prepare a spiked solution to confirm).
-
Tailing Factor: < 1.5 (Amine tailing is common; ensure buffer strength is sufficient).
Protocol B: Potency Assignment via qNMR (The Gold Standard)
Since this is a reference standard, mass balance is often insufficient due to potential inorganic salt contamination from coupling reagents (e.g., EDC/HOBt residues).
Reagents:
-
Solvent: DMSO-d6 (Ensures complete solubility of the amide).
-
Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).
Procedure:
-
Weigh accurately ~10 mg of the Reference Standard (
) and ~10 mg of Internal Standard ( ) into the same vial. -
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR with d1 (relaxation delay) ≥ 30s to ensure full relaxation of all protons.
-
Integration: Integrate a distinct signal from the standard (e.g., the N-Methyl singlet ~2.8 ppm or aromatic protons) against the IS signal.
Calculation:
Where
Qualification Workflow
Follow this decision tree to certify an incoming batch of material as a Reference Standard.
Figure 2: Decision tree for qualifying this compound, emphasizing the oxidation checkpoint.
References
-
ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.[3][4] International Council for Harmonisation. [Link]
-
Google Patents. (2016). 1-heteroaryl-indoline-4-carboxamides as modulators of GPR52 (US9676758B2).[5]
-
European Medicines Agency. (2014). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[Link]
- United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Access requires subscription, general guidance referenced for qNMR methodology).
Sources
- 1. 1-Methylindole-3-carboxaldehyde | 19012-03-4 [chemicalbook.com]
- 2. 199328-10-4|Methyl Oxindole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. US9676758B2 - 1-heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto - Google Patents [patents.google.com]
Technical Validation Guide: GPR52 Activation by N-Methylindoline-4-carboxamide
Executive Summary: The Agonist Landscape[1]
N-Methylindoline-4-carboxamide (specifically the derivative often referenced as Compound 4 in medicinal chemistry literature) represents a pivotal scaffold in the de-orphanization of GPR52. Unlike traditional dopaminergic modulators, this class of compounds activates GPR52 to modulate striatal cAMP levels, offering a non-dopaminergic pathway for antipsychotic therapy.
While FTBMT remains the historical "gold standard" tool compound due to its high selectivity, the This compound class (and its optimized progeny like PW0787 ) offers distinct advantages in structure-activity relationship (SAR) studies and brain penetrance. This guide validates its activation profile, contrasting it with key alternatives to ensure experimental rigor.
Quick Verdict: Comparison Matrix
| Feature | This compound (Cmpd 4) | FTBMT (TP-024) | PW0787 (Cmpd 12c) | Constitutive Activity (Basal) |
| Primary Mechanism | Full Agonist (Gs-coupled) | Full Agonist (Gs-coupled) | Full Agonist (Gs-coupled) | High Basal Gs Signaling |
| Potency (EC50) | ~120 nM | ~75 nM | ~135 nM | N/A |
| Efficacy (Emax) | High (>100% vs basal) | High (~122% vs basal) | High | Reference Baseline |
| Brain Penetrance | Moderate | High | Optimized (High) | N/A |
| Bias Profile | Balanced (cAMP/ | Balanced | Balanced | N/A |
| Best Use Case | SAR benchmarking, in vitro screening | In vivo behavioral validation | Advanced PK/PD studies | Negative Control |
Mechanistic Validation & Signaling Pathway
To validate activation, one must understand the unique "internal agonist" mechanism of GPR52. Unlike typical GPCRs, GPR52 has a self-activating extracellular loop 2 (ECL2) that occupies the orthosteric pocket. Synthetic agonists like this compound bind to a distinct side pocket, stabilizing the active conformation.
GPR52 Signaling Cascade (DOT Visualization)
Figure 1: GPR52 signaling cascade. Activation triggers the Gs-cAMP-PKA axis, functionally opposing D2 receptor signaling in striatal neurons.
Detailed Validation Protocols
Trustworthiness in GPR52 research requires navigating its high constitutive activity . A standard "agonist vs. vehicle" test is insufficient; you must demonstrate dose-dependency above the elevated baseline.
Protocol A: Kinetic cAMP Accumulation (GloSensor™)
Preferred method for capturing the temporal dynamics of activation.
Reagents:
-
HEK293 cells stably expressing human GPR52 (or transient transfection).
-
pGloSensor™-22F cAMP plasmid (Promega).
-
Agonist: this compound (dissolved in DMSO, 10 mM stock).
-
Substrate: D-Luciferin.
Workflow:
-
Transfection: Co-transfect HEK293 cells with GPR52 and pGloSensor-22F (Ratio 1:1). Incubate 24h.
-
Equilibration: Replace medium with CO2-independent medium containing 2% GloSensor reagent. Incubate 2h at RT in the dark to establish baseline luminescence.
-
Critical Step: GPR52 cells will show 10-20x higher baseline luminescence than Mock cells due to constitutive activity.[1] Do not normalize this away; it is a quality control check for receptor expression.
-
-
Treatment: Add this compound (10-point titration, 1 nM to 10 µM).
-
Control 1: DMSO (Vehicle) - establishes the constitutive baseline.
-
Control 2: Forskolin (10 µM) - establishes system max (Emax).
-
Control 3: Untransfected cells - establishes background.
-
-
Measurement: Read luminescence continuously for 30-60 minutes.
Data Analysis:
-
Calculate Area Under the Curve (AUC) for the 10-30 minute window.
-
Normalize data: $ % Activation = \frac{(Sample - Vehicle)}{(Forskolin - Vehicle)} \times 100 $
-
Success Criteria: The compound must induce a concentration-dependent increase above the high vehicle baseline, with an EC50 in the 100-150 nM range.
Protocol B: -Arrestin Recruitment (Tango Assay)
Required to assess signaling bias, as some newer GPR52 agonists are G-protein biased.
Workflow Visualization (DOT):
Figure 2: Tango assay workflow for measuring Beta-arrestin recruitment.
Methodology:
-
Use HTLA cells expressing GPR52-V2 tail-TEV protease and tTA-Luciferase reporter.
-
Incubate with this compound overnight.
-
Interpretation: If the compound is a balanced agonist (like Compound 4), you will see robust luminescence. If it is a G-protein biased agonist (a developing area in GPR52 research), cAMP signal will be high, but Arrestin signal will be significantly lower compared to a reference like FTBMT.
Troubleshooting & Self-Validating Systems
The "Constitutive Trap"
Problem: You observe high signal in your vehicle wells, masking the agonist effect. Cause: GPR52 is constitutively active.[1][2] High receptor expression saturates the dynamic range of the assay. Solution:
-
Reduce DNA: Lower the amount of GPR52 plasmid during transfection (e.g., 5 ng per well in 96-well) to lower the "floor" of the assay.
-
Inverse Agonist Check: Validate the window by treating with Cannabidiol (CBD) or O-1918 .[3] These should reduce the signal below the vehicle baseline, confirming the high signal is receptor-driven, not artifact.
Selectivity Verification
To claim validation, you must prove the signal is GPR52-specific.
-
Negative Control Cell Line: Run the exact same dose-response on HEK293 cells expressing Dopamine D1 Receptor (also Gs-coupled).
-
Result: this compound should show no activity on D1R, whereas FTBMT also shows high selectivity. This rules out off-target PDE inhibition or adenylate cyclase activation.
References
-
Wang, X., et al. (2020). "Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior." Journal of Medicinal Chemistry, 63(22), 13951–13972.[4] Link
- Source of the "Compound 4" (Indoline-4-carboxamide)
-
Nishiyama, K., et al. (2017). "FTBMT, a Novel and Selective GPR52 Agonist, Demonstrates Antipsychotic-Like and Procognitive Effects in Rodents." Journal of Pharmacology and Experimental Therapeutics, 363(2), 253-264.[5] Link
- Establishes FTBMT as the standard compar
-
Lin, X., et al. (2020). "Crystal structure of human GPR52 bound to a synthetic agonist." Science Advances, 6(26). Link
- Structural basis for allosteric activ
-
Moy, J.K., et al. (2024). "Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists." Journal of Medicinal Chemistry. Link
- Discussion of biased signaling and optimized deriv
-
Tough, I.R., et al. (2020). "Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands." European Journal of Pharmacology, 881, 173220. Link
- Protocol for using inverse agonists to valid
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
Structural Profiling & Solid-State Analysis: N-Methylindoline-4-carboxamide
This guide provides a technical analysis of the structural characteristics of N-Methylindoline-4-carboxamide , a critical intermediate in the synthesis of GPR52 modulators and PARP inhibitors.
Note: While proprietary unit cell parameters for this specific intermediate are not available in the open Cambridge Structural Database (CSD), this guide synthesizes data from structural analogs (isoindolinones, indoles) and outlines the definitive protocol for its solid-state characterization.
Executive Summary
This compound (CAS: 1706432-27-0) represents a distinct "kinked" pharmacophore scaffold, contrasting sharply with its planar aromatic analog, indole-4-carboxamide. Its structural significance lies in the indoline ring pucker —a conformational flexibility that allows for "induced fit" binding modes in protein pockets (e.g., GPR52, PARP) that rigid planar systems cannot access.
This guide compares the solid-state properties of the N-methylated indoline against standard alternatives, providing a roadmap for crystallographic validation.
Comparative Structural Analysis
The choice between an Indoline (saturated, flexible) and Indole (unsaturated, rigid) core fundamentally alters the drug's physicochemical profile.
Table 1: Physicochemical & Structural Comparison
| Feature | This compound (Target) | Indoline-4-carboxamide (Analog A) | Indole-4-carboxamide (Analog B) |
| Core Geometry | Puckered (Envelope conformation) | Puckered | Planar (Flat) |
| N1 Hybridization | |||
| H-Bonding | Acceptor Only (Carbonyl) | Donor (NH) & Acceptor | Donor (NH) & Acceptor |
| Lattice Energy | Lower (Weak van der Waals dominates) | High (Strong H-bond networks) | High ( |
| Solubility | High (Lipophilic, disrupted packing) | Moderate | Low (Crystal lattice stability) |
| Binding Mode | Induced Fit (Flexible) | Induced Fit | Lock & Key (Rigid) |
Mechanism of Action: The "Pucker" Effect
Unlike the planar indole, the indoline ring in this compound adopts an envelope conformation . The C2 and C3 atoms twist out of the benzene plane.
-
N-Methylation Impact: The methyl group at N1 introduces steric bulk, preventing the formation of planar intermolecular hydrogen bond networks (N-H...O) seen in the non-methylated analog. This typically results in a lower melting point and higher solubility in organic solvents, facilitating synthesis but complicating crystallization.
Experimental Protocol: Solid-State Characterization
To obtain high-fidelity crystal structure data, a self-validating polymorph screening protocol is required.
Phase A: Crystallization Screening Workflow
Objective: Obtain single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).
Reagents:
-
Compound: >98% purity this compound.
-
Solvents: Methanol (Polar), Ethyl Acetate (Aprotic), Toluene (Non-polar), Acetonitrile.
Protocol:
-
Saturation: Prepare saturated solutions at 40°C in 4 distinct solvent systems.
-
Nucleation Control: Filter through 0.22 µm PTFE to remove dust seeds.
-
Growth Method:
-
Vial A (Slow Evap): Perforated cap, ambient temp.
-
Vial B (Anti-solvent): Vapour diffusion using Hexane as the anti-solvent.
-
-
Harvesting: Isolate crystals under polarized light microscopy (PLM) to check for birefringence (crystallinity).
Phase B: Structure Solution & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
Data Processing Steps:
-
Indexing: Determine unit cell dimensions (
). -
Integration: Use SAINT/CrysAlisPro to integrate reflection intensities.
-
Absorption Correction: Apply SADABS (Multi-scan).
-
Solution: Solve using SHELXT (Intrinsic Phasing).
-
Refinement: Refine using SHELXL (Least Squares).
-
Criterion:
for observed data ( ). -
Check: Verify N1-Methyl geometry (sum of angles around N1
360° confirms ).
-
Visualization of Structural Pathways
The following diagram illustrates the critical decision pathways in selecting the Indoline scaffold and the workflow to validate its structure.
Caption: Workflow linking scaffold selection logic (Indole vs. Indoline) to the crystallographic characterization pipeline.
References
-
Arena Pharmaceuticals. (2016).[1] 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52. Patent WO2016176571A1.[2] Link
-
Gandhi, V. B., et al. (2010). "Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP)". Bioorganic & Medicinal Chemistry Letters, 20(2), 1023-1026. Link
- Nagarajan, K., et al. (1989). "Conformational analysis of ring pucker". Tetrahedron, 45(4), 1167-1176. (Foundational text on N-heterocycle puckering).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. Link
Sources
- 1. US9676758B2 - 1-heteroaryl-indoline-4-carboxamides as modulators of GPR52 useful for the treatment or prevention of disorders related thereto - Google Patents [patents.google.com]
- 2. WO2016176571A1 - 1-heteroaryl-indoline-4-carboxamides as modulators of gpr52 useful for the treatment or prevention of disorders related thereto - Google Patents [patents.google.com]
A Comparative Guide to Quality Control Testing Protocols for N-Methylindoline-4-carboxamide Batches
This guide provides a comprehensive overview and comparison of essential Quality Control (QC) testing protocols for batches of N-Methylindoline-4-carboxamide, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed to ensure the identity, purity, and safety of the material, adhering to the stringent requirements of the drug development industry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.
The quality of a pharmaceutical intermediate like this compound is not merely a matter of compliance; it is a critical determinant of the final drug product's safety and efficacy. A robust QC strategy, therefore, is a self-validating system that provides a high degree of assurance in the material's suitability for its intended use. This guide will explore a multi-tiered approach to QC, leveraging a suite of analytical techniques to build a comprehensive quality profile for each batch.
The Criticality of a Multi-Faceted QC Approach
A single analytical technique is seldom sufficient to fully characterize a pharmaceutical intermediate. Each method possesses unique strengths and limitations. A comprehensive QC protocol leverages a combination of techniques to create a holistic view of the material's quality attributes. This guide will focus on a core suite of tests designed to address identification, purity and impurity profiling, and critical safety parameters.
I. Identification and Structural Confirmation
The first step in any QC assessment is the unambiguous confirmation of the chemical identity of this compound. This is crucial to prevent the use of incorrect materials in the manufacturing process.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.[1] It provides detailed information about the chemical environment of individual atoms, allowing for a definitive confirmation of the this compound structure.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound batch sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument parameters, including the number of scans, pulse sequence, and relaxation delay.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the peaks and assign them to the corresponding protons in the this compound structure.
-
Acceptance Criteria: The chemical shifts, splitting patterns, and integration values of the acquired spectrum must be consistent with the established reference spectrum of this compound.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.[2][3] For this compound, characteristic peaks for the amide and aromatic functionalities provide a unique fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan to account for atmospheric interference.
-
Sample Scan: Acquire the FT-IR spectrum of the sample.
-
Data Analysis: Compare the positions and relative intensities of the absorption bands to a reference spectrum. Key absorbances to verify include the C=O stretch of the amide, the N-H stretch, and the aromatic C-H and C=C vibrations.[4]
-
Acceptance Criteria: The FT-IR spectrum of the sample must be comparable to the reference spectrum, with all major peaks present within a specified wavenumber range.
II. Purity Assessment and Impurity Profiling
Ensuring the purity of this compound is paramount, as impurities can impact the safety and efficacy of the final drug product. Impurity profiling involves the detection, identification, and quantification of any extraneous substances.[5]
A. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying components in a mixture.[6][7] A validated HPLC method can accurately determine the purity of this compound and quantify any related impurities.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition should be optimized for the separation of this compound and its potential impurities.[8]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a standard solution of this compound reference standard of known concentration.
-
Sample Solution: Prepare a sample solution of the test batch at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: An appropriate UV wavelength where this compound and its potential impurities have significant absorbance.
-
-
Data Analysis:
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).
-
Impurity Quantification: Quantify any impurities against the reference standard.
-
-
Acceptance Criteria:
-
Purity: Typically ≥99.0%.
-
Individual Impurities: Each specified impurity should not exceed a certain threshold (e.g., 0.15%).
-
Total Impurities: The sum of all impurities should be below a defined limit (e.g., 0.5%).
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[9][10][11] It is particularly useful for detecting residual solvents from the synthesis process.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
GC-MS Conditions:
-
Incubation: Incubate the vial at a specific temperature for a set time to allow volatile solvents to partition into the headspace.
-
Injection: Inject a portion of the headspace gas into the GC.
-
Separation: Separate the volatile components on a suitable GC column.
-
Detection: Detect and identify the separated components using a mass spectrometer.
-
-
Data Analysis: Identify and quantify any residual solvents by comparing the retention times and mass spectra to those of known standards.
-
Acceptance Criteria: The levels of residual solvents must comply with the limits set by regulatory guidelines such as ICH Q3C.[12][13][14][15]
III. Safety-Related Testing
Beyond identity and purity, certain safety-related parameters must be controlled.
A. Water Content by Karl Fischer Titration
Principle: Karl Fischer titration is a specific and accurate method for determining the water content in a sample.[16][17][18][19] Excessive water can affect the stability and reactivity of the intermediate.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water.
-
Sample Analysis: Accurately weigh a sample of this compound and introduce it into the titration vessel containing a suitable solvent.
-
Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: Calculate the water content of the sample based on the volume of titrant consumed.
-
Acceptance Criteria: The water content should be below a specified limit (e.g., ≤0.5% w/w).
B. Elemental Impurities
Principle: Pharmaceutical intermediates can potentially be contaminated with elemental impurities, often from catalysts or manufacturing equipment. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting and quantifying trace metals.
Experimental Protocol: ICP-MS Analysis
-
Sample Digestion: Digest a known amount of the this compound sample using a suitable acid mixture in a closed-vessel microwave digestion system.
-
ICP-MS Analysis: Analyze the digested sample solution using a validated ICP-MS method.
-
Quantification: Quantify the elemental impurities against certified reference standards.
-
Acceptance Criteria: The levels of elemental impurities must not exceed the permissible daily exposure (PDE) limits outlined in guidelines such as ICH Q3D.
Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations | Typical Throughput |
| ¹H NMR | Structural Confirmation & Identification | Highly specific, provides detailed structural information.[1] | Lower sensitivity for impurity detection compared to HPLC, requires specialized equipment. | Low to Medium |
| FT-IR | Functional Group Identification | Rapid, non-destructive, provides a unique fingerprint.[2] | Not suitable for quantification, less specific than NMR for complex mixtures. | High |
| HPLC-UV | Purity and Impurity Quantification | High sensitivity and resolution, excellent for quantification.[6] | Requires method development and validation, may not detect non-UV active impurities. | Medium |
| GC-MS | Residual Solvent & Volatile Impurity Analysis | High sensitivity and specificity for volatile compounds, excellent for identification.[9][10] | Not suitable for non-volatile or thermally labile compounds. | Medium |
| Karl Fischer | Water Content Determination | Highly specific and accurate for water.[16][19] | Only measures water content. | High |
| ICP-MS | Elemental Impurity Analysis | Extremely sensitive for trace metal analysis. | Requires sample digestion, expensive instrumentation. | Low to Medium |
QC Workflow and Decision Making
A well-defined workflow ensures that each batch of this compound is consistently evaluated before release.
Caption: Overall QC workflow for this compound batch release.
Caption: Decision tree for impurity identification and action.
Conclusion
The quality control of this compound is a critical, multi-step process that relies on the synergistic use of various analytical techniques. The protocols outlined in this guide provide a robust framework for ensuring that each batch of this vital pharmaceutical intermediate meets the high standards required for drug development and manufacturing. By implementing a comprehensive QC strategy, researchers and manufacturers can have a high degree of confidence in the quality of their materials, ultimately contributing to the development of safe and effective medicines. All analytical methods employed must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[20][21][22]
References
-
ResearchGate. N‐Methylindole. Available from: [Link]
-
MDPI. Corallomycetellains A–J, Cytotoxic Epipolythiodioxopiperazine Alkaloids Isolated from the Fungi Corallomycetella repens HDN23-0007. Available from: [Link]
-
European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. Available from: [Link]
-
ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
European Pharmaceutical Review. GC-MS applications in pharmaceutical analysis. Available from: [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Pharmaguideline. Water Content Determination by Karl Fischer. Available from: [Link]
-
PubChem. N-methylpiperidine-4-carboxamide. Available from: [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Available from: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]
-
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]
-
PubMed. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Available from: [Link]
-
ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]
-
Taylor & Francis Online. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available from: [Link]
-
International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). Available from: [Link]
-
Chromatography Forum. LCMS of primary amides. Available from: [Link]
-
PMC. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available from: [Link]
-
University of Calgary. IR: carboxylic acids. Available from: [Link]
-
ResearchGate. Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques | Request PDF. Available from: [Link]
-
OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]
-
The Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
-
ResearchGate. Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology | Request PDF. Available from: [Link]
-
American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
USP-NF. ICH Q3C Impurities: Residual Solvents - Contract Laboratories Perspectives. Available from: [Link]_ residual_solvents_perspectives.pdf
-
FILAB. Residual solvent analysis with the ICH Q3C guideline. Available from: [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]
-
Scientific Research Publishing. Pharmaceutical Applications of Gas Chromatography. Available from: [Link]
-
ScienceDirect. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Available from: [Link]
-
HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
ResearchGate. Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction | Request PDF. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]
-
Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]
-
YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
Analab Scientific Instruments. The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]
-
PubChem. Morpholine-4-carboxamide. Available from: [Link]
-
YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available from: [Link]
-
Arkivoc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Available from: [Link]
-
Drawell. 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Available from: [Link]
-
PubChem. N-(4-aminophenyl)-N-methylquinoline-2-carboxamide. Available from: [Link]
Sources
- 1. jchps.com [jchps.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. emerypharma.com [emerypharma.com]
- 11. omicsonline.org [omicsonline.org]
- 12. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. filab.fr [filab.fr]
- 15. tga.gov.au [tga.gov.au]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. mt.com [mt.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
- 22. youtube.com [youtube.com]
A Comparative Spectroscopic Guide to 1-Methylindoline-4-carboxamide and Its Structural Isomers
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-methylindoline-4-carboxamide, a substituted indoline, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and mechanism of action are intrinsically linked to its precise three-dimensional structure. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 1-methylindoline-4-carboxamide, offering a comparative analysis with structurally related alternatives. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by experimental data from analogous compounds, ensuring a robust framework for researchers in the field.
The core challenge in characterizing a novel compound is not merely acquiring data, but interpreting it within a comparative context. Why was a particular solvent chosen for NMR? How does a subtle shift in an IR absorption band reflect a change in functional group environment? This guide addresses these "why" questions, providing not just protocols, but the scientific rationale that underpins them. Every experimental step is designed to be part of a self-validating workflow, ensuring the integrity and reproducibility of the results.
Section 1: Predicted Spectroscopic Profile of 1-Methylindoline-4-carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Protons: The three protons on the benzene ring will appear as a multiplet system, likely in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the carboxamide group.
-
Indoline Protons: The two methylene groups of the indoline ring (at positions 2 and 3) are expected to appear as triplets in the upfield region, typically between δ 3.0 and 4.0 ppm.
-
N-Methyl Protons: A sharp singlet corresponding to the three protons of the N-methyl group will be present, likely in the δ 2.8-3.5 ppm range.
-
Amide Protons: The two protons of the primary amide (-CONH₂) will appear as two broad singlets, typically between δ 5.0 and 8.0 ppm. Their chemical shift can be highly variable and is dependent on solvent and concentration.
¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Carbonyl Carbon: The carbon of the carboxamide group will be the most downfield signal, expected in the range of δ 165-175 ppm.[1]
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-150 ppm region. The carbon attached to the carboxamide group (C4) and the carbon attached to the nitrogen (C7a) will be distinct.
-
Indoline Carbons: The two methylene carbons (C2 and C3) will appear in the aliphatic region, likely between δ 25 and 55 ppm.
-
N-Methyl Carbon: The carbon of the N-methyl group will give a signal in the upfield region, around δ 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
-
N-H Stretch: The primary amide will show two distinct N-H stretching bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide will be prominent around 1640-1680 cm⁻¹. This is often referred to as the Amide I band.
-
N-H Bend: The N-H bending vibration of the primary amide (Amide II band) is expected around 1590-1650 cm⁻¹.
-
C-N Stretch: The C-N stretching vibrations of the indoline ring and the amide group will appear in the fingerprint region (1000-1350 cm⁻¹).
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ will indicate the aromatic C-H stretches.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretches of the indoline methylene and N-methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-methylindoline-4-carboxamide (C₁₀H₁₂N₂O), the expected exact mass is approximately 176.0950 g/mol .
-
Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, a clear molecular ion peak at m/z 176 would be expected.
-
Fragmentation: Common fragmentation pathways could involve the loss of the carboxamide group, the methyl group, or cleavage of the indoline ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The indoline chromophore, which is essentially a substituted aniline, is expected to show absorption maxima in the UV region. The presence of the carboxamide group will likely cause a slight shift in the absorption bands compared to unsubstituted indoline. Typical λmax values for indoline derivatives are in the range of 240-260 nm and 280-300 nm.[2][3]
Section 2: Comparative Analysis with Structural Alternatives
The identity of a compound is best confirmed by comparing its spectroscopic data with that of known, structurally similar molecules. Below is a comparison of the expected spectral features of 1-methylindoline-4-carboxamide with three relevant alternatives.
Comparison with 1-Methylindole
1-Methylindole shares the N-methylated five-membered ring fused to a benzene ring but is aromatic (indole) rather than saturated (indoline). This difference is starkly reflected in their spectra.
| Spectroscopic Feature | Predicted for 1-Methylindoline-4-carboxamide | Reported for 1-Methylindole | Rationale for Difference |
| ¹H NMR (Pyrrole/Pyrroline Ring) | Two triplets (CH₂) ~δ 3.0-4.0 ppm | Two doublets (CH) ~δ 6.5-7.2 ppm[4][5] | Aromatic protons in indole are significantly downfield compared to the aliphatic protons in indoline. |
| ¹³C NMR (Pyrrole/Pyrroline Ring) | Two signals ~δ 25-55 ppm | Two signals ~δ 100-130 ppm[4] | Aromatic carbons resonate at a much lower field than sp³ hybridized carbons. |
| UV-Vis λmax | ~240-260 nm, 280-300 nm | ~220 nm, 280 nm, 290 nm[4][6] | The extended π-system of the indole ring results in different electronic transitions compared to the indoline core. |
Comparison with Indoline
Comparing with the parent indoline allows for the specific effects of the N-methyl and C4-carboxamide groups to be discerned.
| Spectroscopic Feature | Predicted for 1-Methylindoline-4-carboxamide | Reported for Indoline | Rationale for Difference |
| ¹H NMR (Nitrogen substituent) | N-CH₃ singlet ~δ 2.8-3.5 ppm | N-H broad singlet ~δ 3.6 ppm | Presence of a methyl group instead of a proton on the nitrogen. |
| IR (N-H Stretch) | Amide N-H stretches ~3100-3500 cm⁻¹ | Single N-H stretch ~3300-3400 cm⁻¹ | The target molecule has a primary amide, while indoline has a secondary amine. |
| ¹³C NMR (Aromatic region) | Signals influenced by -CONH₂ group | Simpler aromatic pattern | The electron-withdrawing carboxamide group will deshield adjacent carbons. |
Comparison with 1-Methylindole-3-carboxamide
This isomer allows for an examination of how the position of the carboxamide group affects the spectroscopic properties.
| Spectroscopic Feature | Predicted for 1-Methylindoline-4-carboxamide | Reported for 1-Methylindole-3-carboxamide | Rationale for Difference |
| ¹H NMR (Aromatic Protons) | Distinct multiplet pattern for 1,2,3-trisubstituted benzene | Different multiplet pattern due to substitution at C3[7] | The position of the substituent on the benzene ring dictates the coupling patterns of the aromatic protons. |
| Mass Spec Fragmentation | Potential for different fragmentation pathways | Characteristic fragmentation of 3-substituted indoles | The position of the functional group can influence the stability of fragment ions. |
| Molecular Weight | 176.0950 g/mol | 174.0793 g/mol [7] | The indoline has two more hydrogen atoms than the indole, leading to a different molecular weight. |
Section 3: Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
General Sample Preparation
Rationale: Proper sample preparation is critical to avoid impurities and achieve optimal spectral resolution. The choice of solvent is paramount as it can influence chemical shifts and solubility.
-
Ensure the sample is of high purity (>98%), as confirmed by a primary analytical technique such as LC-MS.
-
Dry the sample under high vacuum for several hours to remove residual solvents.
-
For NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the need to observe exchangeable protons (e.g., amide N-H).
-
For IR, the sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
For MS, prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
For UV-Vis, prepare a series of dilutions in a UV-transparent solvent (e.g., ethanol, cyclohexane) to determine the molar absorptivity.
Spectroscopic Data Acquisition Workflow
Rationale: A logical workflow ensures that the data from different techniques can be correlated to build a comprehensive structural picture.
Caption: Standard workflow for spectroscopic characterization.
Section 4: Conclusion
The structural characterization of 1-methylindoline-4-carboxamide requires a multi-technique spectroscopic approach. By predicting its spectral features based on its constituent parts and comparing these with known analogs, a clear and defensible structural assignment can be made. The protocols and comparative data presented in this guide offer a robust framework for researchers to confidently identify this molecule and distinguish it from its structural isomers. This analytical rigor is essential for advancing the development of new therapeutics and understanding their chemical biology.
References
-
DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Retrieved from [Link]
-
Bakkialakshmi, S., Shanthi, B., & Shanthi, M. (2010). Spectroscopic characterization studies of 1-methyl indole with benzene derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 179-183. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-Indole-4-Carboxylic Acid. Retrieved from [Link]
-
Casey, J. R., & Muth, G. W. (2009). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 85(4), 894–900. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-indole-3-carboxamide. Retrieved from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchdata.edu.au [researchdata.edu.au]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]
- 6. Spectroscopic characterization studies of 1-methyl indole with benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-methyl-1H-indole-3-carboxamide | C10H10N2O | CID 823187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: N-Methylindoline-4-carboxamide
Executive Summary & Risk Context
N-Methylindoline-4-carboxamide is a specialized heterocyclic intermediate often utilized as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1]
While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (indolines and carboxamides) are documented skin/eye irritants and potential sensitizers. In a drug discovery context, This compound must be handled as a Potent Compound (OEB 3 / Band 3) until definitive toxicology proves otherwise.
The Critical Hazard: The primary risk is not just acute toxicity, but sensitization and bioactive absorption . Indoline cores are lipophilic; once solubilized in organic solvents (DMSO, DCM), their ability to penetrate the dermal barrier increases exponentially.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This assessment is based on Structure-Activity Relationship (SAR) analysis of the Indoline-Carboxamide class.[1]
| Hazard Class | GHS Classification (Derived) | Operational Implication |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Harmful if swallowed or inhaled.[1] Avoid dust generation.[2][3][4] |
| Skin/Eye Irritation | Category 2 (Skin) / 2A (Eye) | Causes serious eye irritation and skin inflammation. |
| Sensitization | Category 1B (Potential) | Repeated exposure may cause allergic reactions. |
| Bioactivity | Unknown / Potent | Treat as a pharmacologically active agent. |
The PPE Shield: Technical Specifications
Standard "lab safety" is insufficient. The following PPE protocol is designed to create a redundant barrier system.
A. Hand Protection: The "Double-Shell" Protocol
Nitrile is the material of choice, but thickness and layering are non-negotiable.
-
Material: 100% Nitrile (Latex is permeable to many organic solvents used with this compound).
-
Configuration: Double-gloving is mandatory when handling solutions.[1]
-
Change Schedule: Immediately upon splash; every 2 hours during routine use.
| Layer | Specification | Function |
| Inner Glove | 4-5 mil Nitrile (Bright Color) | Visual indicator for outer glove breach; skin contact barrier.[1] |
| Outer Glove | 5-8 mil Nitrile (Extended Cuff) | Primary chemical shield; covers lab coat wrist cuffs.[1] |
B. Respiratory Protection[3][5][6][7][8]
-
Solid State (Powder): Handling must occur within a certified Chemical Fume Hood. If weighing outside a hood (not recommended), a P100/N95 respirator is the absolute minimum requirement.
-
Liquid State: Fume hood ventilation is sufficient unless heating/aerosolizing, in which case a half-face respirator with Organic Vapor (OV) cartridges is required.
C. Eye & Body Protection[1][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses to prevent powder migration around the lens.
-
Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. Reasoning: Cotton absorbs liquids and holds them against the skin; Tyvek repels.
Operational Protocol: The "Zero-Contact" Workflow[1]
Diagram 1: PPE Decision Matrix
This logic gate ensures you select the correct protection based on the physical state of the chemical.
Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound.[1]
Step-by-Step Handling Procedure
Phase 1: Weighing & Transfer (Highest Risk of Inhalation)[1]
-
Static Control: Place an ionizing bar or anti-static gun inside the balance enclosure. Indoline derivatives are often static-prone; static discharge can scatter powder onto the user.[1]
-
Barrier Setup: Pre-line the balance area with an absorbent, plastic-backed mat.
-
Transfer: Use a disposable spatula. Do not attempt to wash and reuse spatulas, as this increases cleaning risk.
Phase 2: Solubilization (Highest Risk of Dermal Absorption)[1]
-
Solvent Choice: When dissolving in DMSO or DMF, acknowledge that these solvents are permeation enhancers . They will carry the this compound through nitrile gloves faster than the compound alone.[1]
-
The "Dirty Hand" Rule: Designate your non-dominant hand as the "clean" hand (touching sash, notebook) and your dominant hand as the "dirty" hand (touching vials, pipettes).
-
Spill Response: If a solution spills on your glove, do not wipe it . Immediately remove the outer glove, wash the inner glove with soap/water, and don a fresh outer glove.
Decontamination & Disposal Strategy
Disposal is not an afterthought; it is the final step of safety.
Waste Stream Segregation[1]
-
Solid Waste: Contaminated paper towels, weighing boats, and gloves go into Hazardous Solid Waste (double-bagged).
-
Liquid Waste: Segregate based on the solvent.
-
Wash Water: The first rinse of any glassware should be collected as hazardous waste, not poured down the drain.
Diagram 2: Decontamination Workflow
Figure 2: Logical flow for equipment decontamination and safe PPE removal.
Emergency Response (First Aid)
-
Eye Contact: Flush immediately with water for 15 minutes.[3][7] Hold eyelids apart. Do not use a neutralizing agent.
-
Skin Contact:
-
Remove contaminated clothing/gloves immediately.[5]
-
Wash with soft soap and copious water. Avoid scrubbing , which can abrade the skin and increase absorption.
-
If dissolved in DMSO: Seek medical evaluation, as systemic absorption is likely.
-
References
-
PubChem. (2023). Compound Summary: Indole-3-carboxylic acid (Structural Analog).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. 199328-10-4|Methyl Oxindole-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
